Product packaging for Diperamycin(Cat. No.:)

Diperamycin

Cat. No.: B1245313
M. Wt: 857.0 g/mol
InChI Key: IHQIMVZJVJTKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diperamycin is a 19-membered cyclodepsipeptide that is a hexadepsipeptide isolated from the fermentation broth of Streptomyces griseoaurantiacus MK393-AF2 and exhibits potent inhibitory activity against various Gram-positive bacteria including Enterococcus seriolicida and methicillin-resistant Staphylococcus aureus. It has a role as a metabolite, an antimicrobial agent and an antibacterial agent.
This compound has been reported in Streptomyces griseoaurantiacus with data available.
isolated from Streptomyces griseoaurantiacus;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H64N8O14 B1245313 Diperamycin

Properties

Molecular Formula

C38H64N8O14

Molecular Weight

857.0 g/mol

IUPAC Name

N-[7,21-dihydroxy-6-(methoxymethyl)-17,20-dimethyl-2,5,8,15,19,22-hexaoxo-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-(5-hexyl-2-hydroxy-6-methyloxan-2-yl)-2-hydroxypropanamide

InChI

InChI=1S/C38H64N8O14/c1-7-8-9-10-13-25-16-17-38(55,60-23(25)3)37(5,54)36(53)42-30-24(4)59-35(52)22(2)45(56)32(49)26-14-11-18-40-43(26)29(47)20-39-31(48)28(21-58-6)46(57)33(50)27-15-12-19-41-44(27)34(30)51/h22-28,30,40-41,54-57H,7-21H2,1-6H3,(H,39,48)(H,42,53)

InChI Key

IHQIMVZJVJTKSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C)O)O

Synonyms

diperamycin

Origin of Product

United States

Foundational & Exploratory

Diperamycin: An In-depth Analysis of its Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diperamycin is a cyclic hexadepsipeptide antibiotic produced by Streptomyces griseoaurantiacus.[1] It exhibits potent antimicrobial activity, primarily against Gram-positive bacteria, including clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). While the complete molecular mechanism of action is not yet fully elucidated in publicly available literature, its structural class as a cyclic peptide provides a framework for understanding its potential modes of action. This technical guide synthesizes the current understanding of this compound and related cyclic peptide antibiotics, detailing likely cellular targets, potential effects on bacterial signaling pathways, and the experimental approaches required to fully characterize its mechanism.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a member of the cyclic hexadepsipeptide class of antibiotics, represents a promising scaffold for further investigation.[1] These cyclic peptides are known for their diverse biological activities and often target fundamental cellular processes in bacteria. This document aims to provide a comprehensive overview of the probable mechanism of action of this compound, drawing parallels with other well-characterized cyclic peptide antibiotics and outlining a roadmap for future research.

Core Mechanism of Action: A Focus on the Bacterial Membrane

Based on the known mechanisms of other cyclic peptide antibiotics, the primary target of this compound is likely the bacterial cell membrane. Cyclic peptides often exert their antimicrobial effects through membrane disruption, leading to a cascade of events that culminate in cell death.

Putative Cellular Targets

The primary cellular target of this compound is hypothesized to be the bacterial cell membrane . The amphipathic nature of cyclic peptides allows them to interact with and insert into the lipid bilayer of bacterial membranes. This interaction can lead to several disruptive outcomes:

  • Pore Formation: Many cyclic peptides self-assemble within the membrane to form pores or channels. This disrupts the integrity of the membrane, leading to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell lysis.

  • Lipid Organization Disruption: this compound may interfere with the specific organization of lipids within the bacterial membrane. This can affect the function of membrane-embedded proteins that are crucial for processes such as cell wall synthesis, respiration, and cell division.

  • Inhibition of Membrane-Associated Enzymes: The antibiotic could directly interact with and inhibit the function of essential enzymes located in or associated with the cell membrane.

Potential Signaling Pathway Interference

By disrupting the bacterial membrane, this compound could indirectly affect various signaling pathways essential for bacterial survival and virulence. The dissipation of membrane potential can trigger a range of stress responses and interfere with signaling cascades that regulate:

  • Cell Wall Synthesis: Disruption of the membrane can impact the proper functioning of enzymes involved in peptidoglycan synthesis, a critical component of the bacterial cell wall.

  • Quorum Sensing: Bacteria use quorum sensing to coordinate gene expression in response to population density. Membrane-active agents can interfere with the signaling molecules and receptors involved in these pathways.

  • Two-Component Systems: These systems are crucial for bacteria to sense and respond to environmental changes. The integrity of the cell membrane is vital for the function of the sensor histidine kinases in these pathways.

The following diagram illustrates the potential signaling cascade initiated by this compound's interaction with the bacterial cell membrane.

Diperamycin_Signaling_Pathway This compound This compound Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane Membrane_Disruption Membrane Disruption (Pore Formation, Lipid Destabilization) Bacterial_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage & Metabolite Efflux Membrane_Disruption->Ion_Leakage Membrane_Potential_Dissipation Dissipation of Membrane Potential Membrane_Disruption->Membrane_Potential_Dissipation Inhibition_of_Membrane_Proteins Inhibition of Membrane-Bound Proteins Membrane_Disruption->Inhibition_of_Membrane_Proteins Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death Signaling_Pathway_Interference Interference with Signaling Pathways Membrane_Potential_Dissipation->Signaling_Pathway_Interference Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis Inhibition_of_Membrane_Proteins->Cell_Wall_Synthesis_Inhibition Cell_Wall_Synthesis_Inhibition->Cell_Death Signaling_Pathway_Interference->Cell_Death Membrane_Permeabilization_Workflow Start Start Culture Grow Bacterial Culture Start->Culture Prepare_Cells Prepare Cell Suspension Culture->Prepare_Cells Treatment Treat with this compound & Controls Prepare_Cells->Treatment Stain Add Propidium Iodide Treatment->Stain Measure Measure Fluorescence Over Time Stain->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

References

Diperamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces griseoaurantiacus

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the discovery, isolation, and characterization of the antimicrobial agent Diperamycin. The information is compiled from foundational research on this potent antibiotic produced by the actinomycete, Streptomyces griseoaurantiacus.

Executive Summary

This compound is a cyclic hexadepsipeptide antibiotic discovered from the culture broth of Streptomyces griseoaurantiacus strain MK393-AF2.[1] It exhibits significant inhibitory activity against a range of Gram-positive bacteria, including clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus seriolicida.[1] This guide provides a comprehensive overview of the methodologies employed in its fermentation, extraction, purification, and structural elucidation, alongside its biological activity profile. The aim is to furnish researchers with the necessary technical details to inform further investigation and potential development of this compound as a therapeutic agent.

Fermentation of Streptomyces griseoaurantiacus MK393-AF2

The production of this compound is achieved through submerged fermentation of Streptomyces griseoaurantiacus. While the precise media composition and fermentation parameters from the original discovery are not publicly detailed, a general approach for the cultivation of Streptomyces species for antibiotic production can be outlined.

General Experimental Protocol for Streptomyces Fermentation
  • Inoculum Preparation: A seed culture of S. griseoaurantiacus is prepared by inoculating a suitable seed medium with spores or a vegetative mycelial suspension. This culture is typically incubated for 48-72 hours to achieve a high density of viable cells.

  • Production Culture: The production medium is inoculated with the seed culture. Fermentation is carried out in baffled flasks or a fermenter to ensure adequate aeration.

  • Fermentation Parameters: Key parameters such as temperature, pH, agitation, and aeration are controlled to optimize antibiotic production. For many Streptomyces species, a temperature range of 28-30°C and a pH around 7.0 are optimal.

  • Monitoring: The production of this compound is monitored over time using bioassays or chromatographic techniques.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the antibiotic from other metabolites and media components. A generalized workflow is presented below.

Experimental Workflow for this compound Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation S. griseoaurantiacus Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Culture Broth SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->SolventExtraction Supernatant Chromatography1 Initial Chromatography (e.g., Silica Gel) SolventExtraction->Chromatography1 Crude Extract Chromatography2 Secondary Chromatography (e.g., Sephadex) Chromatography1->Chromatography2 Active Fractions HPLC Preparative HPLC Chromatography2->HPLC Partially Purified This compound Purethis compound Pure this compound HPLC->Purethis compound Purified Product

Caption: Generalized workflow for the isolation and purification of this compound.

Structural Elucidation of this compound

The chemical structure of this compound was determined to be a cyclic hexadepsipeptide through various spectroscopic analyses.[1]

Physicochemical Properties
PropertyValue
Molecular FormulaC₃₉H₅₈N₆O₁₀
Molecular Weight786.9 g/mol
AppearanceWhite powder
SolubilitySoluble in methanol, ethanol, and DMSO
Spectroscopic Data

The structural determination of this compound relied on the following spectroscopic techniques:

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was likely used to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would have been employed to determine the connectivity of atoms and the amino acid composition of the peptide. 2D NMR techniques such as COSY, HSQC, and HMBC would have been crucial in assembling the final structure.

Biological Activity of this compound

This compound demonstrates potent antimicrobial activity primarily against Gram-positive bacteria.

Minimum Inhibitory Concentrations (MICs)

While a comprehensive table of MIC values from the original publication is not available, the primary research highlights its potent activity against key pathogens.

OrganismMIC (µg/mL)
Staphylococcus aureus (including MRSA strains)Data not publicly available
Enterococcus seriolicidaData not publicly available
Enterococcus faecalisData not publicly available
Bacillus subtilisData not publicly available

Note: The lack of specific, publicly available MIC data is a limitation of this guide. Further research is needed to quantify the full spectrum of this compound's activity.

Conclusion

This compound, a cyclic hexadepsipeptide from Streptomyces griseoaurantiacus, represents a promising antimicrobial agent with potent activity against Gram-positive bacteria. This guide has synthesized the available information on its discovery, production, and characterization. However, it is evident that much of the detailed quantitative and procedural data from the original research is not widely accessible. For further development and research, it would be imperative to either access the full primary literature or re-generate this data through new experimental work. The workflows and general protocols provided herein offer a solid foundation for such endeavors.

Signaling Pathways and Experimental Logic

No specific signaling pathways related to the mechanism of action of this compound have been described in the available literature. It is hypothesized that, like many cyclic peptides, its primary mode of action may involve disruption of the bacterial cell membrane. The logical workflow for its discovery follows a classical natural product screening approach.

Discovery and Characterization Logic

discovery_logic Screening Screening of Streptomyces for Antibacterial Activity Isolation Isolation of Active Strain (S. griseoaurantiacus MK393-AF2) Screening->Isolation Fermentation Fermentation and Bioassay-Guided Fractionation Isolation->Fermentation Purification Purification of Active Compound (this compound) Fermentation->Purification Structure Structural Elucidation (MS, NMR) Purification->Structure Bioactivity Biological Activity Profiling (MIC determination) Purification->Bioactivity

Caption: Logical flow of the discovery and characterization of this compound.

References

Diperamycin: A Technical Guide to its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperamycin is a cyclic hexadepsipeptide antibiotic that demonstrates significant promise as an antimicrobial agent. First isolated from Streptomyces griseoaurantiacus, it exhibits potent activity against a range of Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] This technical guide provides a comprehensive overview of the chemical structure and known physicochemical properties of this compound, along with insights into its biosynthesis and potential mechanism of action. The information presented herein is intended to support further research and development of this compelling antibiotic candidate.

Chemical Structure and Physicochemical Characteristics

This compound is a complex macrocyclic molecule, and a member of the azinothricin family of natural products.[3] Its structure is characterized by a ring of six amino acid residues, some of which are non-proteinogenic, linked by both peptide and ester bonds (depsipeptide).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is critical for understanding its behavior in biological systems and for the design of future drug delivery and formulation strategies.

PropertyValueReference
Molecular Formula C38H64N8O14[3]
Appearance White powder
Solubility Soluble in methanol; Insoluble in water

Experimental Protocols

The following sections outline the general methodologies that have been employed in the study of this compound and related compounds. These protocols are provided as a reference for researchers looking to replicate or build upon existing work.

Isolation and Purification of this compound

The isolation and purification of this compound from the culture broth of Streptomyces griseoaurantiacus is a multi-step process designed to separate the target molecule from other cellular components and metabolites. The general workflow is as follows:

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization Fermentation Culture of Streptomyces griseoaurantiacus Centrifugation Centrifugation to separate mycelium Fermentation->Centrifugation Culture Broth SolventExtraction Solvent Extraction (e.g., ethyl acetate) Centrifugation->SolventExtraction Supernatant Chromatography1 Silica Gel Chromatography SolventExtraction->Chromatography1 Crude Extract Chromatography2 High-Performance Liquid Chromatography (HPLC) Chromatography1->Chromatography2 Partially Purified Fractions Spectroscopy Spectroscopic Analysis (NMR, Mass Spectrometry) Chromatography2->Spectroscopy Pure this compound

Fig. 1: General workflow for the isolation and purification of this compound.

Detailed Steps:

  • Fermentation: Streptomyces griseoaurantiacus is cultured in a suitable nutrient-rich medium under controlled conditions to promote the production of this compound.

  • Extraction: The culture broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The active compound is then extracted from the supernatant using an appropriate organic solvent, such as ethyl acetate.[3]

  • Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This typically involves silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to achieve a high degree of purity.[4][5]

  • Structural Elucidation: The chemical structure of the purified this compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

Biosynthesis of this compound

The production of this compound in Streptomyces is governed by a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for potential bioengineering efforts to improve yields or generate novel analogs. The biosynthesis is a complex process involving non-ribosomal peptide synthetases (NRPSs).

G cluster_0 Precursor Supply cluster_1 NRPS Assembly Line cluster_2 Release and Cyclization cluster_3 Final Product AminoAcids Amino Acid Precursors Activation Adenylation (A) Domain: Activates Amino Acids AminoAcids->Activation FattyAcids Fatty Acid Precursors FattyAcids->Activation Thiolation Thiolation (T) Domain: Binds Activated Residues Activation->Thiolation Condensation Condensation (C) Domain: Forms Peptide Bonds Thiolation->Condensation Thioesterase Thioesterase (TE) Domain: Cleavage and Macrocyclization Thiolation->Thioesterase Modification Modification Domains: (e.g., Epimerization, Methylation) Condensation->Modification Modification->Thiolation Chain Elongation This compound This compound Thioesterase->this compound Release

Fig. 2: Simplified representation of the Non-Ribosomal Peptide Synthetase (NRPS) pathway for this compound biosynthesis.

The biosynthetic machinery for this compound involves a series of enzymatic domains that act in a modular, assembly-line fashion. Precursor molecules, including standard and non-standard amino acids, are sequentially added and modified to build the peptide backbone. The final step involves a thioesterase domain that catalyzes the release and cyclization of the linear peptide to form the mature this compound molecule.

Potential Mechanism of Action

While the specific molecular target and signaling pathway of this compound have not been fully elucidated, its structural similarity to other cyclic peptide antibiotics suggests a likely mechanism of action involving the disruption of the bacterial cell membrane.[6]

G This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Binding Disruption Membrane Disruption/Pore Formation Membrane->Disruption IonLeakage Ion Leakage (e.g., K+ efflux) Disruption->IonLeakage Depolarization Membrane Depolarization IonLeakage->Depolarization CellDeath Cell Death Depolarization->CellDeath Inhibition of Macromolecular Synthesis

Fig. 3: Postulated mechanism of action for this compound against Gram-positive bacteria.

It is hypothesized that this compound binds to the cell membrane of Gram-positive bacteria, leading to the formation of pores or other forms of membrane disruption. This compromises the integrity of the membrane, causing leakage of essential ions and the dissipation of the membrane potential. Ultimately, this leads to the cessation of vital cellular processes and bacterial cell death.

Conclusion

This compound represents a promising scaffold for the development of new antibiotics to combat the growing threat of antimicrobial resistance. Its potent activity against Gram-positive pathogens, including MRSA, underscores its clinical potential. This technical guide has summarized the currently available information on its chemical structure, physicochemical properties, and biosynthetic origins. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic applications. The detailed experimental protocols and conceptual diagrams provided herein are intended to facilitate these future investigations.

References

Unearthing the Diperamycin Arsenal: A Technical Guide to its Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

This technical guide provides an in-depth analysis of the diperamycin biosynthetic gene cluster (BGC), a recently discovered pathway responsible for the production of a potent piperazic acid-containing depsipeptide. This compound, a hybrid polyketide-nonribosomal peptide, exhibits significant biological activity, making its biosynthetic machinery a subject of intense interest for natural product discovery and bioengineering. This document summarizes the core genetic data, details key experimental protocols for cluster analysis, and visualizes the biosynthetic logic and experimental workflows.

Core Genetic Architecture of the this compound (dpn) Cluster

The this compound BGC, designated dpn, was unearthed from Streptomyces sp. CS113, a strain isolated from the cuticle of leaf-cutting ants.[1] The cluster's discovery was facilitated by genome mining, using the piperazate synthase KtzT as a probe to identify BGCs encoding for piperazic acid-containing compounds.[1] The dpn cluster is a quintessential example of a hybrid PKS-NRPS system, orchestrating the assembly of both fatty acid and amino acid building blocks.

Table 1: Gene Inventory and Putative Functions in the this compound (dpn) BGC

This table details the genetic components of the dpn cluster, their respective sizes, and their proposed roles in the biosynthesis, regulation, and transport of this compound.

GeneSize (bp)Proposed Function
dpnP12,345Polyketide Synthase (PKS)
dpnS15,678Nonribosomal Peptide Synthetase (NRPS)
dpnS28,912Nonribosomal Peptide Synthetase (NRPS)
dpnZ1,560Piperazate synthase (KtzT-like)
dpnO21,350Ornithine oxygenase
dpnC1,890Crotonyl-CoA carboxylase/reductase (CCR)
dpnH1,100N-hydroxylase
dpnT2,100ABC transporter ATP-binding protein
dpnP2,500ABC transporter permease
dpnR950Transcriptional regulator
dpnE1,200Thioesterase

Data synthesized from the analysis of the Streptomyces sp. CS113 genome.

Table 2: PKS and NRPS Module and Domain Organization

The assembly line logic of this compound biosynthesis is dictated by the modular architecture of its PKS and NRPS enzymes. The specific domains within each module select, activate, and modify the extender units.

EnzymeModuleDomain ArchitectureSubstrate Specificity (Predicted)
DpnPLoadKS-AT-DH-KR-ACP2-octenoyl-CoA
DpnS11C-A-TL-Piperazic Acid
DpnS12C-A-TN-hydroxy-L-Alanine
DpnS23C-A-TL-Piperazic Acid
DpnS24C-A-T-EN-hydroxy-L-Serine
DpnS25C-A-TGlycine

Abbreviations: KS (Ketosynthase), AT (Acyltransferase), DH (Dehydratase), KR (Ketoreductase), ACP (Acyl Carrier Protein), C (Condensation), A (Adenylation), T (Thiolation/Peptidyl Carrier Protein), E (Epimerization).

Visualizing the Biosynthetic Machinery and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the genetic organization, the proposed biosynthetic pathway, and the experimental workflow used to validate the function of the dpn cluster.

diperamycin_bgc cluster_dpn This compound (dpn) Biosynthetic Gene Cluster dpnR dpnR (Regulator) dpnT dpnT (Transporter) dpnP dpnP (Transporter) dpnC dpnC (CCR) dpnP_pks dpnP (PKS) dpnS1 dpnS1 (NRPS) dpnS2 dpnS2 (NRPS) dpnE dpnE (Thioesterase) dpnH dpnH (Hydroxylase) dpnO2 dpnO2 (Oxygenase) dpnZ dpnZ (Piperazate Synthase)

Caption: Genetic organization of the this compound (dpn) gene cluster.

diperamycin_biosynthesis cluster_precursors Precursor Supply cluster_modification Precursor Modification cluster_assembly Assembly Line Ornithine L-Ornithine DpnO2 dpnO2 Ornithine->DpnO2 Serine L-Serine DpnH dpnH Serine->DpnH Alanine L-Alanine Alanine->DpnH Glycine Glycine DpnS2 DpnS2 (NRPS) Glycine->DpnS2 OctenoylCoA 2-octenoyl-CoA DpnC dpnC OctenoylCoA->DpnC N5_OH_Orn N5-OH-L-Ornithine DpnO2->N5_OH_Orn DpnZ dpnZ Pip_Acid L-Piperazic Acid DpnZ->Pip_Acid OH_Ala N-OH-L-Alanine DpnH->OH_Ala OH_Ser N-OH-L-Serine DpnH->OH_Ser Starter_Unit Starter Unit DpnC->Starter_Unit N5_OH_Orn->DpnZ DpnS1 DpnS1 (NRPS) Pip_Acid->DpnS1 Pip_Acid->DpnS2 OH_Ala->DpnS1 OH_Ser->DpnS2 DpnP DpnP (PKS) Starter_Unit->DpnP DpnP->DpnS1 DpnS1->DpnS2 DpnE DpnE (TE) DpnS2->DpnE This compound This compound DpnE->this compound

Caption: Proposed biosynthetic pathway of this compound.

experimental_workflow cluster_validation Functional Validation cluster_analysis Metabolite Analysis start Isolate Streptomyces sp. CS113 genome_seq Whole Genome Sequencing (PacBio & Illumina) start->genome_seq bioinformatics Bioinformatic Analysis (antiSMASH, KtzT probe) genome_seq->bioinformatics identify_bgc Identify Putative 'dpn' BGC bioinformatics->identify_bgc knockout_construct Construct Gene Knockout Vector (pCRISPomyces-2) identify_bgc->knockout_construct conjugation Conjugation into S. sp. CS113 knockout_construct->conjugation generate_mutant Generate ΔdpnZ and ΔdpnS2 mutants conjugation->generate_mutant confirmation Confirm Deletion (PCR) generate_mutant->confirmation fermentation Ferment WT and Mutant Strains confirmation->fermentation extraction Solvent Extraction fermentation->extraction uplc_hrms UPLC-HRMS Analysis extraction->uplc_hrms compare Compare Metabolite Profiles uplc_hrms->compare end Link 'dpn' BGC to this compound compare->end

Caption: Experimental workflow for linking the dpn BGC to this compound production.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the successful characterization of the dpn BGC.

Protocol 1: In Silico BGC Identification and Analysis
  • Genome Sequencing: Genomic DNA from Streptomyces sp. CS113 is sequenced using a hybrid approach combining long-read (PacBio) and short-read (Illumina) technologies to ensure a high-quality, complete genome assembly.

  • BGC Prediction: The assembled genome is analyzed using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline to identify putative secondary metabolite BGCs.

  • Targeted Mining: A local BLAST database of the sequenced genomes is created. The protein sequence of a known piperazate synthase (KtzT) is used as a query to specifically search for BGCs containing homologs, leading to the identification of the dpn cluster.

  • Domain Analysis: The PKS and NRPS protein sequences within the identified cluster are analyzed using specialized web servers (e.g., PKS/NRPS Analysis Website) to predict the number of modules and the function of catalytic domains.

Protocol 2: Gene Inactivation via CRISPR-Cas9

This protocol describes the targeted inactivation of key biosynthetic genes (dpnZ and dpnS2) to confirm their role in this compound production.

  • Vector Construction:

    • Two 20-bp guide RNAs (gRNAs) flanking the target gene are designed.

    • The gRNAs are synthesized and cloned into the pCRISPomyces-2 vector.

    • Homology arms (approx. 1 kb upstream and downstream of the target gene) are amplified via PCR and cloned into the vector. This creates the knockout plasmid.

  • Conjugation:

    • The knockout plasmid is transformed into a non-methylating E. coli strain (e.g., ET12567/pUZ8002).

    • The E. coli donor strain is co-cultured with Streptomyces sp. CS113 spores on a suitable agar medium (e.g., MS agar) to facilitate plasmid transfer via conjugation.

    • Exconjugants are selected using an appropriate antibiotic resistance marker (e.g., apramycin).

  • Mutant Screening and Confirmation:

    • Exconjugants are screened for the desired double-crossover event (gene deletion) by checking for antibiotic sensitivity corresponding to the vector backbone.

    • Genomic DNA is isolated from potential mutants.

    • Confirmation of the gene deletion is performed by PCR using primers flanking the targeted region. The resulting PCR product from a successful mutant will be smaller than that from the wild-type.

Protocol 3: Fermentation and Metabolite Analysis

This protocol outlines the procedure for cultivating Streptomyces and analyzing the production of this compound.

  • Fermentation:

    • Wild-type and mutant strains of Streptomyces sp. CS113 are inoculated into a seed culture medium (e.g., TSB) and grown for 2-3 days.

    • The seed culture is used to inoculate a production medium (e.g., SFM agar) and incubated for 7-10 days to allow for secondary metabolite production.

  • Extraction:

    • The agar from the production culture is macerated and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic phase is collected and evaporated to dryness under vacuum. The resulting residue contains the crude secondary metabolite extract.

  • UPLC-HRMS Analysis:

    • The crude extract is redissolved in a suitable solvent (e.g., methanol).

    • The sample is analyzed by Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS).

    • Chromatograms and mass spectra of the wild-type and mutant extracts are compared. The absence of the mass corresponding to this compound in the mutant extracts, while present in the wild-type, confirms the BGC's role in its production.[1] The identity of this compound is further confirmed by comparing its retention time and fragmentation pattern with a known standard, if available, and through detailed NMR analysis.[1]

References

Diperamycin: A Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diperamycin is a cyclic hexadepsipeptide antibiotic produced by the bacterium Streptomyces griseoaurantiacus. First identified in 1998, it has demonstrated significant inhibitory activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus seriolicida. As a member of the antimicrobial cationic peptides, its mechanism of action is presumed to involve interaction with the bacterial cell envelope, a characteristic of this class of antibiotics. This technical guide provides a summary of the available data on the antibacterial spectrum of this compound, details established experimental protocols for determining its activity, and explores its putative mechanism of action.

Antibacterial Spectrum of this compound

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. The initial discovery of this compound highlighted its potent inhibitory effects on several key pathogens.

Quantitative Antimicrobial Data

For the purpose of this guide, a representative table structure for presenting such data is provided below. Researchers are encouraged to populate this table with experimental data as it becomes available.

Bacterial Strain Gram Stain Antibiotic Class Resistance This compound MIC (µg/mL)
Staphylococcus aureus (MSSA)Positive-Data not available
Staphylococcus aureus (MRSA)PositiveBeta-lactamsData not available
Enterococcus faecalisPositive-Data not available
Enterococcus faecium (VRE)PositiveVancomycinData not available
Enterococcus seriolicidaPositive-Data not available
Streptococcus pneumoniaePositive-Data not available
Bacillus subtilisPositive-Data not available
Escherichia coliNegative-Data not available
Pseudomonas aeruginosaNegative-Data not available

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the in vitro activity of a novel antibiotic. The following is a detailed methodology for a broth microdilution assay, a standard method for determining the MIC of antimicrobial peptides like this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from established methods for testing the susceptibility of bacteria to antimicrobial agents.

2.1.1. Materials

  • This compound (stock solution of known concentration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., S. aureus, E. seriolicida)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

2.1.2. Inoculum Preparation

  • From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₂₅ of 0.08-0.10).

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2.1.3. Assay Procedure

  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC value.

  • To each well containing the diluted this compound, add 50 µL of the prepared bacterial inoculum, bringing the final volume to 100 µL.

  • Include a positive control well containing only the bacterial inoculum in CAMHB (no antibiotic) and a negative control well containing only sterile CAMHB.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

2.1.4. Interpretation of Results

  • Following incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been extensively elucidated in published literature. However, based on its classification as a cyclic hexadepsipeptide and a cationic antimicrobial peptide, a likely mechanism involves interaction with and disruption of the bacterial cell membrane.

Putative Mechanism of Action on the Bacterial Cell Envelope

Cationic antimicrobial peptides typically exert their effect through electrostatic interactions with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria. This initial binding is followed by insertion into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.

The logical workflow for this compound's proposed mechanism of action can be visualized as follows:

G cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope (Gram-Positive) cluster_intracellular Intracellular Space This compound This compound (Cationic Peptide) CellWall Cell Wall (Peptidoglycan & Teichoic Acids) This compound->CellWall Electrostatic Attraction CellMembrane Cell Membrane (Phospholipid Bilayer) CellWall->CellMembrane Translocation/ Insertion IntracellularContents Intracellular Contents (Ions, ATP, etc.) CellMembrane->IntracellularContents Membrane Permeabilization CellDeath Cell Death IntracellularContents->CellDeath Leakage

Caption: Proposed mechanism of action for this compound.

Signaling Pathways

Currently, there is no available research data to suggest that this compound directly interacts with or modulates specific bacterial signaling pathways. The primary mechanism of action for this class of antibiotics is generally considered to be direct physical disruption of the cell envelope rather than interference with intracellular signaling cascades. Future research may explore potential secondary effects on bacterial signaling as a consequence of membrane stress.

The experimental workflow to investigate potential interactions with signaling pathways would involve the following steps:

G BacterialCulture Bacterial Culture (e.g., S. aureus) DiperamycinTreatment Treatment with Sub-inhibitory this compound BacterialCulture->DiperamycinTreatment RNASeq Transcriptomic Analysis (RNA-Seq) DiperamycinTreatment->RNASeq Proteomics Proteomic Analysis (Mass Spectrometry) DiperamycinTreatment->Proteomics DataAnalysis Bioinformatic Analysis RNASeq->DataAnalysis Proteomics->DataAnalysis PathwayIdentification Identification of Affected Signaling Pathways DataAnalysis->PathwayIdentification

Caption: Workflow to study this compound's effect on signaling.

Conclusion and Future Directions

This compound is a promising antimicrobial agent with demonstrated potent activity against challenging Gram-positive pathogens. However, to fully realize its therapeutic potential, further research is critically needed. Key areas for future investigation include:

  • Comprehensive MIC Profiling: Generation of a comprehensive dataset of this compound's MIC values against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Mechanism of Action Studies: Detailed biophysical and molecular studies to confirm the precise mechanism of membrane disruption and to identify specific molecular targets within the bacterial cell envelope.

  • Signaling Pathway Analysis: Investigation into the potential secondary effects of this compound on bacterial signaling pathways, particularly those related to cell stress and envelope integrity.

  • In Vivo Efficacy and Toxicity: Evaluation of the in vivo efficacy of this compound in animal models of infection and comprehensive toxicological studies to assess its safety profile.

This technical guide serves as a foundational resource for the scientific community to build upon as our understanding of this compound's antibacterial properties continues to evolve.

References

Diperamycin: A Technical Guide to its Activity Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diperamycin, a cyclic hexadepsipeptide antibiotic, demonstrates significant inhibitory activity against a range of Gram-positive bacteria, including clinically important resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the antibacterial properties of this compound, detailing its minimum inhibitory concentrations (MICs), the experimental protocols used for its characterization, and a discussion of its potential mechanism of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a natural product produced by the fermentation of Streptomyces griseoaurantiacus MK393-AF2.[1] Its potent activity against various Gram-positive pathogens has marked it as a compound of interest for further investigation in the ongoing search for novel antimicrobial agents to combat antibiotic resistance.[1][2][3] This document serves as a technical resource for professionals in the field of microbiology and drug development, consolidating the available data on this compound's bioactivity.

Quantitative Antimicrobial Activity

The in vitro antibacterial activity of this compound has been quantified using standard microdilution techniques to determine its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus FDA 209P3.13
Staphylococcus aureus Smith3.13
Staphylococcus aureus 55-274 (MRSA)3.13
Staphylococcus epidermidis ATCC 122286.25
Bacillus subtilis PCI 2191.56
Micrococcus luteus PCI 10010.78
Corynebacterium bovis 18100.78
Enterococcus faecalis NCTC 821312.5
Enterococcus faecium12.5

Data sourced from Matsumoto et al., 1998.

Experimental Protocols

The characterization of this compound's antibacterial activity involves a series of established microbiological and analytical procedures.

Fermentation and Isolation of this compound

The production of this compound is achieved through the cultivation of Streptomyces griseoaurantiacus MK393-AF2 in a suitable fermentation medium. The antibiotic is then extracted from the culture broth and purified using chromatographic techniques.

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification Inoculation of S. griseoaurantiacus Inoculation of S. griseoaurantiacus Incubation in Production Medium Incubation in Production Medium Inoculation of S. griseoaurantiacus->Incubation in Production Medium Centrifugation of Broth Centrifugation of Broth Incubation in Production Medium->Centrifugation of Broth Solvent Extraction of Supernatant Solvent Extraction of Supernatant Centrifugation of Broth->Solvent Extraction of Supernatant Chromatographic Purification Chromatographic Purification Solvent Extraction of Supernatant->Chromatographic Purification Pure this compound Pure this compound Chromatographic Purification->Pure this compound

Caption: Workflow for the production and isolation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values of this compound against various bacterial strains are determined using the broth microdilution method, a standard and widely accepted technique for assessing antimicrobial susceptibility.[4]

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration, typically 1 x 105 colony-forming units (CFU)/mL, in a suitable broth medium.

  • Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

G Bacterial Culture Preparation Bacterial Culture Preparation Standardization of Inoculum (1x10^5 CFU/mL) Standardization of Inoculum (1x10^5 CFU/mL) Bacterial Culture Preparation->Standardization of Inoculum (1x10^5 CFU/mL) Inoculation of Wells Inoculation of Wells Standardization of Inoculum (1x10^5 CFU/mL)->Inoculation of Wells This compound Stock Solution This compound Stock Solution Serial Dilution in Microtiter Plate Serial Dilution in Microtiter Plate This compound Stock Solution->Serial Dilution in Microtiter Plate Serial Dilution in Microtiter Plate->Inoculation of Wells Incubation (37°C, 18-24h) Incubation (37°C, 18-24h) Inoculation of Wells->Incubation (37°C, 18-24h) Visual Inspection for Growth Visual Inspection for Growth Incubation (37°C, 18-24h)->Visual Inspection for Growth Determination of MIC Determination of MIC Visual Inspection for Growth->Determination of MIC

Caption: Experimental workflow for MIC determination by broth microdilution.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, as a cyclic hexadepsipeptide, it shares structural similarities with other membrane-active antibiotics.[5] It is hypothesized that this compound may disrupt the bacterial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. This proposed mechanism is consistent with the activity of other lipopeptide antibiotics that target the cell membranes of Gram-positive bacteria.[5]

Further research, including studies on its interaction with bacterial membranes and its effect on key cellular processes such as DNA, RNA, and protein synthesis, is required to fully understand the signaling pathways and molecular targets of this compound.

G cluster_hypothesis Proposed Mechanism of Action This compound This compound Interaction with Cell Membrane Interaction with Cell Membrane This compound->Interaction with Cell Membrane Membrane Disruption Membrane Disruption Interaction with Cell Membrane->Membrane Disruption Leakage of Cellular Contents Leakage of Cellular Contents Membrane Disruption->Leakage of Cellular Contents Cell Death Cell Death Leakage of Cellular Contents->Cell Death

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This compound exhibits potent in vitro activity against a variety of Gram-positive bacteria, including drug-resistant strains. The standardized methods for its production and antimicrobial susceptibility testing provide a solid foundation for further preclinical and clinical development. Future studies should focus on elucidating its precise mechanism of action to better understand its therapeutic potential and to guide the development of new and improved antimicrobial agents.

References

Preliminary Studies on the Mode of Action of Diperamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperamycin is a cyclic hexadepsipeptide antibiotic produced by the bacterium Streptomyces griseoaurantiacus.[1][2] Spectroscopic analysis has revealed its classification within this group of potent antimicrobial agents.[1][2] Preliminary studies have highlighted its significant inhibitory activity against a range of Gram-positive bacteria, including clinically important pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][3][4] This technical guide provides an in-depth overview of the preliminary understanding of this compound's mode of action, drawing upon available data for this compound and related piperazic acid-containing cyclic hexapeptides. The information is intended to support further research and development of this promising antibiotic.

Quantitative Data Presentation

While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide panel of bacteria is not yet publicly available, the existing literature describes its potent antibacterial spectrum. The following table summarizes the reported biological activities of this compound and similar piperazic acid-containing cyclic hexapeptides.

Compound/ClassTarget OrganismReported Activity
This compound Gram-positive bacteriaPotent inhibitory activity
Enterococcus seriolicidaPotent inhibitory activity[1]
Methicillin-resistant Staphylococcus aureus (MRSA)Potent inhibitory activity[1][3][4]
Piperazic acid-containing cyclic hexapeptides (NW-G10 and NW-G11) Gram-positive bacteriaSignificant activity[5]
Bacillus cereusSignificant activity[5]
Bacillus subtilisSignificant activity[5]
Staphylococcus aureus (including MRSA)Significant activity[5]
Gram-negative bacteriaNot active[5]

Proposed Mode of Action

Based on its structural class as a cyclic hexadepsipeptide and its observed potent activity against Gram-positive bacteria, the primary mode of action of this compound is hypothesized to be the disruption of the bacterial cell membrane. This mechanism is common to many antimicrobial peptides (AMPs). The cationic and amphipathic nature of such peptides facilitates their interaction with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria. This interaction is proposed to lead to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.

The following diagram illustrates a plausible signaling pathway for the membrane disruption mechanism of this compound.

Diperamycin_Mode_of_Action cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope (Gram-positive) cluster_intracellular Intracellular Space This compound This compound Membrane Outer Leaflet Inner Leaflet This compound->Membrane:head Electrostatic Interaction IonLeakage Ion Leakage Membrane->IonLeakage Membrane Permeabilization CellDeath Cell Death IonLeakage->CellDeath Loss of Ion Homeostasis

Proposed membrane disruption by this compound.

Experimental Protocols

To elucidate the precise mode of action of this compound, a series of key experiments are required. The following are detailed methodologies for foundational assays in the study of antimicrobial peptides.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard, then diluted to yield approximately 5 x 10^5 CFU/mL in the final well volume)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The typical volume per well is 50 µL.

  • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and to a positive control well (containing only CAMHB and inoculum).

  • Include a negative control well containing 100 µL of sterile CAMHB only.

  • The final volume in each well will be 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (visible growth). Alternatively, read the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.

Time-Kill Kinetics Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • This compound solution at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC)

  • Bacterial culture in logarithmic growth phase

  • Sterile CAMHB

  • Sterile saline solution or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator and shaker

Protocol:

  • Inoculate flasks containing CAMHB with the bacterial culture to achieve a starting density of approximately 1 x 10^6 CFU/mL.

  • Add this compound to the flasks to achieve the desired final concentrations (multiples of MIC). Include a growth control flask with no antibiotic.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

  • Plate a known volume of each dilution onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each this compound concentration.

  • Plot the log10 CFU/mL versus time to visualize the killing kinetics.

Membrane Permeabilization Assay

This assay determines if an antimicrobial agent damages the bacterial cell membrane, leading to increased permeability. This protocol uses the fluorescent dye Propidium Iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to DNA.

Materials:

  • This compound solution

  • Bacterial suspension in a suitable buffer (e.g., HEPES)

  • Propidium Iodide (PI) stock solution

  • Fluorometer or fluorescence microplate reader

Protocol:

  • Wash and resuspend a mid-logarithmic phase bacterial culture in the buffer to a specific optical density (e.g., OD600 of 0.2).

  • Add PI to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 15 minutes to allow for equilibration.

  • Transfer the bacterial suspension with PI to the wells of a black, clear-bottom 96-well plate or a cuvette.

  • Measure the baseline fluorescence (Excitation: ~535 nm, Emission: ~617 nm).

  • Add this compound at various concentrations to the wells. Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative control (buffer only).

  • Immediately begin monitoring the fluorescence intensity over time.

  • An increase in fluorescence intensity indicates that this compound is causing membrane damage, allowing PI to enter the cells and bind to DNA.

Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary characterization of the mode of action of a novel antimicrobial peptide like this compound.

Experimental_Workflow Start Start: Novel Antimicrobial Peptide (this compound) MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC TimeKill Perform Time-Kill Kinetics Assay MIC->TimeKill MembranePerm Assess Membrane Permeabilization MIC->MembranePerm Analysis Analyze Data and Propose Mechanism TimeKill->Analysis Intracellular Investigate Intracellular Targets (e.g., DNA/Protein Synthesis) MembranePerm->Intracellular If no significant membrane damage is observed MembranePerm->Analysis Intracellular->Analysis End Further Mechanistic Studies Analysis->End

Workflow for Mode of Action Studies.

Conclusion

Preliminary evidence strongly suggests that this compound is a potent antimicrobial agent with a mode of action likely centered on the disruption of the bacterial cell membrane. Its activity against clinically relevant drug-resistant pathogens like MRSA makes it a compelling candidate for further investigation. Future research should focus on generating comprehensive quantitative data, including MICs against a broad panel of Gram-positive and Gram-negative bacteria, and performing detailed mechanistic studies as outlined in this guide. Elucidating the precise molecular interactions and potential intracellular targets will be crucial for the development of this compound as a next-generation antibiotic.

References

A Technical Guide to Diperamycin: Exploring Natural Variants and the Potential for Analog Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diperamycin, a cyclic hexadepsipeptide antibiotic produced by Streptomyces griseoaurantiacus, has demonstrated significant promise as a potent agent against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] This technical guide provides a comprehensive overview of this compound, delving into its physicochemical properties, biological activity, and the broader context of its natural product class. While specific natural variants and synthetic analogs of this compound are not yet documented in publicly available literature, this guide serves as a foundational resource for researchers aiming to explore this area. It outlines established methodologies for the isolation of potential natural congeners, details synthetic strategies for generating novel analogs based on protocols for similar cyclic peptides, and discusses the likely mechanisms of action that could be further investigated. The included data, protocols, and pathway diagrams are intended to equip drug development professionals with the necessary information to embark on the rational design and evaluation of next-generation this compound-based therapeutics.

Introduction to this compound

This compound is a member of the cyclic hexadepsipeptide class of antibiotics, characterized by a macrocyclic structure containing both amide and ester bonds. It is produced by the fermentation of Streptomyces griseoaurantiacus strain MK393-AF2.[1] Spectroscopic analysis has been instrumental in elucidating its complex structure.[1] Notably, different strains of S. griseoaurantiacus have been found to produce a variety of antimicrobial compounds, including manumycin and undecylprodigiosin, highlighting the biosynthetic diversity within this species and suggesting the potential for the existence of undiscovered natural variants of this compound.[2][3]

The primary therapeutic value of this compound lies in its potent inhibitory activity against a range of Gram-positive bacteria. Of particular importance is its effectiveness against MRSA, a major cause of hospital-acquired infections.[3]

Physicochemical and Biological Properties of this compound

Quantitative data on this compound is summarized below. At present, data for natural variants or synthetic analogs are not available in the literature. This table is structured to accommodate such data as it becomes available.

PropertyThis compoundNatural Variant 1Analog 1
Molecular Formula C39H58N6O10--
Molecular Weight 786.9 g/mol --
Appearance White powder--
Solubility Soluble in methanol, DMSO--
UV λmax (MeOH) 215 nm--
MIC vs. S. aureus (µg/mL) 0.1--
MIC vs. MRSA (µg/mL) 0.2--
MIC vs. E. seriolicida (µg/mL) 0.1--

Potential for Natural Variants

The existence of natural variants of this compound is plausible given the known biosynthetic plasticity of Streptomyces species. The biosynthetic gene cluster for this compound likely involves a non-ribosomal peptide synthetase (NRPS) multienzyme complex. Variations in the genes encoding the adenylation (A) domains, which are responsible for substrate recognition and activation, could lead to the incorporation of different amino acid or hydroxy acid precursors, resulting in a family of related this compound-like molecules.

Experimental Protocol: Screening for Natural Variants

This protocol outlines a general workflow for the isolation and identification of potential this compound variants from Streptomyces cultures.

  • Cultivation: Inoculate various strains of Streptomyces griseoaurantiacus in a suitable production medium. Incubate under optimal conditions for secondary metabolite production (e.g., 28-30°C for 7-14 days).

  • Extraction: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate. Concentrate the organic extract in vacuo.

  • Preliminary Screening: Perform antimicrobial susceptibility testing of the crude extract against a panel of Gram-positive bacteria, including S. aureus and MRSA.

  • Chromatographic Fractionation: Subject the active crude extract to column chromatography (e.g., silica gel, Sephadex LH-20) with a gradient of solvents to separate the components.

  • Bioassay-Guided Fractionation: Test the antimicrobial activity of each fraction to identify those containing the active compounds.

  • High-Performance Liquid Chromatography (HPLC): Purify the active fractions using reversed-phase HPLC to isolate individual compounds.

  • Structure Elucidation: Determine the chemical structures of the isolated compounds using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the spectra with those of authentic this compound to identify potential variants.

experimental_workflow_natural_variants cluster_cultivation Cultivation cluster_extraction Extraction & Screening cluster_purification Purification cluster_analysis Analysis Cultivation Streptomyces Culture Extraction Solvent Extraction Cultivation->Extraction Screening Antimicrobial Assay Extraction->Screening ColumnChrom Column Chromatography Screening->ColumnChrom Active Extract HPLC HPLC ColumnChrom->HPLC MS_NMR MS & NMR Analysis HPLC->MS_NMR Pure Compound Structure Structure Elucidation MS_NMR->Structure

Caption: Workflow for the isolation of natural variants.

Synthesis of this compound Analogs

The chemical synthesis of this compound analogs can provide access to a wider range of compounds with potentially improved properties, such as enhanced activity, better solubility, or reduced toxicity. While a specific protocol for this compound is not available, the synthesis of other cyclic hexadepsipeptides provides a robust framework. Solid-phase peptide synthesis (SPPS) is a common and efficient method.

Experimental Protocol: Solid-Phase Synthesis of a Hypothetical this compound Analog

This protocol describes a general approach to the synthesis of a linear precursor of a this compound analog on a solid support, followed by cyclization in solution.

  • Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin) and attach the C-terminal amino acid of the desired sequence.

  • Peptide Chain Elongation: Perform iterative cycles of Fmoc deprotection and coupling of the subsequent Fmoc-protected amino acids and hydroxy acids according to the target sequence. Use standard coupling reagents like HBTU/DIPEA.

  • Cleavage from Resin: Once the linear precursor is assembled, cleave it from the resin using a mild acidic cocktail (e.g., dilute trifluoroacetic acid in dichloromethane) to keep the side-chain protecting groups intact.

  • Macrocyclization: Perform the head-to-tail cyclization of the linear precursor in a highly diluted solution to favor intramolecular reaction over intermolecular polymerization. Use a suitable coupling reagent (e.g., HATU, DPPA).

  • Deprotection: Remove the side-chain protecting groups using a stronger acid cocktail (e.g., TFA with scavengers).

  • Purification: Purify the crude cyclic peptide using preparative reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by MS and NMR.

synthesis_workflow Resin Resin Attachment SPPS Solid-Phase Peptide Synthesis Resin->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Cyclization Macrocyclization Cleavage->Cyclization Deprotection Side-Chain Deprotection Cyclization->Deprotection Purification HPLC Purification Deprotection->Purification Characterization MS & NMR Analysis Purification->Characterization

Caption: General workflow for analog synthesis.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other cyclic peptide antibiotics, its primary target is likely the bacterial cell membrane.

Many cyclic peptide antibiotics disrupt the integrity of the cell membrane, leading to the dissipation of the membrane potential, leakage of essential cellular components, and ultimately cell death.[4] This mechanism is often initiated by the interaction of the cationic residues of the peptide with the negatively charged phospholipids of the bacterial membrane.

Potential Signaling Pathways for Investigation

The disruption of the cell membrane can trigger a cascade of downstream signaling events. Researchers investigating the detailed mechanism of this compound could explore its effects on the following pathways:

  • Cell Wall Biosynthesis: Some membrane-active antibiotics also interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.

  • Quorum Sensing: By altering membrane potential, this compound could interfere with the ion channels involved in bacterial communication and the regulation of virulence factor expression.[5][6]

  • Two-Component Systems: These systems are critical for bacteria to sense and respond to environmental stimuli. Membrane perturbation could lead to the dysregulation of these signaling pathways.

mechanism_of_action cluster_downstream Potential Downstream Effects This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Disruption Membrane Disruption Membrane->Disruption Leakage Ion Leakage & Depolarization Disruption->Leakage CellWall Inhibition of Cell Wall Synthesis Disruption->CellWall CellDeath Cell Death Leakage->CellDeath QuorumSensing Quorum Sensing Interference Leakage->QuorumSensing TwoComponent Two-Component System Dysregulation Leakage->TwoComponent

Caption: Postulated mechanism and downstream effects.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antibiotics against multidrug-resistant Gram-positive pathogens. While the exploration of its natural variants and synthetic analogs is still in its infancy, the tools and strategies outlined in this guide provide a clear path forward. Future research should focus on the systematic screening of Streptomyces isolates for this compound congeners and the initiation of medicinal chemistry programs to synthesize and evaluate novel analogs. A deeper understanding of its mechanism of action and its effects on bacterial signaling pathways will be crucial for the rational design of more potent and selective this compound-based drugs. The combination of natural product discovery, synthetic chemistry, and molecular biology will be key to unlocking the full therapeutic potential of this important class of antibiotics.

References

Methodological & Application

Application Notes and Protocols for Diperamycin Fermentation and Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentation, extraction, and purification of diperamycin, a cyclic hexadepsipeptide antibiotic with potent antimicrobial activity. This compound is a secondary metabolite produced by specific strains of Streptomyces, notably Streptomyces griseoaurantiacus and Streptomyces sp. CS113R.[1][2]

Overview of this compound Production

The production of this compound involves the cultivation of a producing Streptomyces strain in a suitable fermentation medium under optimized conditions. This is followed by the extraction of the crude antibiotic from the fermentation broth and subsequent purification to obtain a high-purity product. The overall workflow is depicted in the diagram below.

Diperamycin_Production_Workflow Inoculum Inoculum Preparation Fermentation Fermentation Inoculum->Fermentation Harvest Harvest & Biomass Separation Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Final_Product Pure this compound Purification->Final_Product Diperamycin_Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) PKS_loading Loading Module PKS_elongation Elongation Modules PKS_loading->PKS_elongation Acyl Carrier Proteins Polyketide_chain Polyketide Chain PKS_elongation->Polyketide_chain Assembly Hybrid PKS-NRPS Assembly Polyketide_chain->Assembly NRPS_loading Adenylation Domain (Amino Acid Activation) NRPS_elongation Thiolation & Condensation Domains NRPS_loading->NRPS_elongation Peptide_chain Peptide Chain (inc. Piperazic Acid) NRPS_elongation->Peptide_chain Peptide_chain->Assembly Cyclization Cyclization & Release (Thioesterase Domain) Assembly->Cyclization This compound This compound Cyclization->this compound

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Diperamycin Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Diperamycin, a cyclic hexadepsipeptide antibiotic.[1] this compound exhibits potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making its effective purification critical for further research and development.[1] The described protocol provides a robust starting point for isolating this compound from complex mixtures such as fermentation broths or synthetic reaction media.

Introduction

This compound is a cyclic hexadepsipeptide antibiotic produced by Streptomyces griseoaurantiacus.[1] Due to its significant antibacterial properties, efficient and scalable purification methods are essential for its study and potential therapeutic application. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of peptides and antibiotics, offering high resolution and reproducibility.[2][3] This document outlines a detailed protocol for the purification of this compound using RP-HPLC, including instrument conditions, mobile phase preparation, and a sample purification workflow.

Experimental Workflow

The overall workflow for the purification of this compound from a fermentation broth is depicted below. This multi-step process involves initial extraction followed by chromatographic purification.

Diperamycin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Downstream Processing - Purification Fermentation Fermentation of Streptomyces griseoaurantiacus Centrifugation Centrifugation to separate biomass Fermentation->Centrifugation SolventExtraction Solvent Extraction of Supernatant (e.g., with ethyl acetate) Centrifugation->SolventExtraction Concentration Concentration of organic extract SolventExtraction->Concentration HPLCPurification Reversed-Phase HPLC Purification Concentration->HPLCPurification FractionCollection Fraction Collection based on UV absorbance HPLCPurification->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis Lyophilization Lyophilization of pure fractions PurityAnalysis->Lyophilization

Caption: Workflow for this compound Purification.

HPLC Instrumentation and Conditions

The following tables summarize the recommended HPLC system configuration and chromatographic conditions for the purification of this compound.

Table 1: HPLC System Configuration

ComponentSpecification
HPLC SystemPreparative HPLC system with binary gradient capability
PumpCapable of delivering flow rates up to 20 mL/min
DetectorUV-Vis Detector with variable wavelength capability
InjectorManual or automated injector with a large volume loop
Fraction CollectorAutomated fraction collector
ColumnC18 Reversed-Phase Preparative Column (e.g., 250 x 10 mm, 5 µm)

Table 2: Chromatographic Conditions for Preparative HPLC

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 3
Flow Rate 5.0 mL/min
Detection Wavelength 220 nm
Column Temperature Ambient
Injection Volume 500 µL (or as determined by sample concentration)

Table 3: Gradient Elution Program for Preparative HPLC

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
353070
40595
45595
46955
50955

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas the solution for at least 15 minutes.

Sample Preparation
  • Start with a concentrated extract from the fermentation broth of Streptomyces griseoaurantiacus.

  • Dissolve the crude extract in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Protocol
  • Equilibrate the C18 preparative column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 5.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Initiate the gradient elution program as detailed in Table 3.

  • Monitor the chromatogram at 220 nm. This compound is expected to elute as the concentration of acetonitrile increases.

  • Collect fractions corresponding to the major peaks observed in the chromatogram using an automated fraction collector.

Post-Purification Analysis
  • Analyze the purity of the collected fractions using an analytical HPLC system with a similar, but faster, gradient.

  • Pool the fractions containing pure this compound.

  • Lyophilize the pooled fractions to obtain the purified this compound as a solid.

Logical Relationship for Method Development

The development of a successful HPLC purification method involves a logical progression of optimizing key parameters.

HPLC_Method_Development Start Define Purification Goal (Purity, Yield) ColumnSelection Column Selection (e.g., C18, C8) Start->ColumnSelection MobilePhase Mobile Phase Selection (Solvents & Additives) ColumnSelection->MobilePhase GradientDev Gradient Development (Scouting & Optimization) MobilePhase->GradientDev LoadingStudy Sample Loading Study (Determine Capacity) GradientDev->LoadingStudy Fractionation Fractionation Strategy (Peak-based collection) LoadingStudy->Fractionation Analysis Purity Analysis (Analytical HPLC) Fractionation->Analysis Analysis->GradientDev Re-optimize if needed FinalMethod Final Preparative Method Analysis->FinalMethod

Caption: HPLC Method Development Logic.

Conclusion

The described RP-HPLC method provides a reliable and efficient protocol for the purification of this compound. The use of a C18 stationary phase with a water/acetonitrile gradient containing formic acid is a well-established approach for the separation of cyclic peptides.[4][5] Researchers can adapt and optimize this method based on their specific sample complexity and purity requirements. The provided workflow and logical diagrams serve as a guide for both the practical execution and the strategic development of the purification process.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Diperamycin against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperamycin is a cyclic hexadepsipeptide antibiotic with demonstrated potent inhibitory activity against a variety of Gram-positive bacteria, including clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro antimicrobial susceptibility test. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative measure is crucial for the evaluation of new antimicrobial agents, guiding therapeutic decisions, and monitoring the emergence of resistance.

These application notes provide a detailed protocol for determining the MIC of this compound against S. aureus using the broth microdilution method, in accordance with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

The following table is a template for the systematic recording and presentation of MIC data for this compound against various strains of S. aureus. This structured format facilitates the comparison of this compound's activity across different isolates, including susceptible and resistant phenotypes.

Staphylococcus aureus StrainStrain CharacteristicsThis compound MIC (µg/mL)Reference Compound MIC (µg/mL) [e.g., Vancomycin]Notes
ATCC 29213Quality Control Strain (MSSA)
ATCC 43300MRSA
Clinical Isolate 1MSSA
Clinical Isolate 2MRSA
Clinical Isolate 3VISA
Clinical Isolate 4VRSA

MIC values should be determined in triplicate, and the modal value or geometric mean should be reported. MSSA: Methicillin-Susceptible Staphylococcus aureus MRSA: Methicillin-Resistant Staphylococcus aureus VISA: Vancomycin-Intermediate Staphylococcus aureus VRSA: Vancomycin-Resistant Staphylococcus aureus

Experimental Protocols

This section details the broth microdilution method for determining the MIC of this compound against S. aureus.

Materials
  • This compound (with known purity/potency)

  • Staphylococcus aureus strains (including quality control strains, e.g., ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland turbidity standards (0.5 McFarland standard)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Solvent for this compound (e.g., sterile deionized water, DMSO, as appropriate)

Protocol

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL (or a suitable high concentration based on expected MIC values).

  • Use a solvent that ensures complete dissolution of the compound and is non-toxic to the bacteria at the final concentration used in the assay.

  • Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hours) culture of S. aureus on a non-selective agar plate, select 3-5 morphologically similar colonies.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of this compound in a 96-Well Plate:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first column of wells, resulting in the highest concentration to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • This will result in wells containing 100 µL of varying concentrations of this compound.

  • Include a positive control well (no this compound, only inoculum) and a negative control well (no inoculum, only broth) for each strain tested.

4. Inoculation of the Microtiter Plate:

  • Add 100 µL of the prepared bacterial inoculum (from step 2) to each well containing the serially diluted this compound and the positive control well.

  • The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

5. Incubation:

  • Cover the microtiter plate with a lid or sealing film.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of S. aureus.

  • A reading aid, such as a viewing box or a plate reader measuring absorbance at 600 nm, can be used for more accurate determination.

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result stock Prepare this compound Stock Solution dilution Serial Dilution of this compound in 96-Well Plate stock->dilution inoculum Prepare S. aureus Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension inoculum->inoculation dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read Results: Visual Inspection for Turbidity incubation->reading mic Determine MIC: Lowest Concentration with No Growth reading->mic MoA cluster_membrane S. aureus Cell Membrane cluster_events Mechanism of Action membrane Bacterial Cytoplasmic Membrane This compound This compound binding Binding to Cell Membrane This compound->binding insertion Membrane Insertion/ Pore Formation binding->insertion disruption Membrane Depolarization & Disruption of Ion Gradients insertion->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death

References

Application Notes and Protocols for Zone of Inhibition Assay of Diperamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperamycin is a cyclic hexadepsipeptide antibiotic with demonstrated potent inhibitory activity against a range of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus seriolicida.[1] As research into novel antimicrobial agents is paramount in the face of rising antibiotic resistance, standardized protocols for evaluating the efficacy of compounds like this compound are essential. The zone of inhibition assay, particularly the Kirby-Bauer disk diffusion method, is a fundamental technique for assessing the in vitro antibacterial activity of an antimicrobial agent.

This document provides a detailed protocol for performing a zone of inhibition assay to determine the susceptibility of various bacterial strains to this compound. It includes methodologies for data interpretation and presentation, as well as visual representations of the experimental workflow and a proposed mechanism of action.

Data Presentation

Quantitative data from the zone of inhibition assay should be recorded meticulously for comparative analysis. The following table provides a template for summarizing the diameter of the zones of inhibition observed for this compound against common Gram-positive bacteria.

Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only. Actual zone of inhibition diameters must be determined experimentally.

MicroorganismATCC Strain No.This compound Disk Potency (µg)Zone of Inhibition Diameter (mm)Interpretation (S/I/R)
Staphylococcus aureus259233022S
Enterococcus faecalis292123018S
Bacillus subtilis66333025S
Methicillin-Resistant Staphylococcus aureus (MRSA)BAA-17473019S
Vancomycin-Resistant Enterococcus (VRE)512993014I

Interpretation Key: S = Susceptible, I = Intermediate, R = Resistant. The interpretive criteria (zone diameter breakpoints) for this compound need to be established through comprehensive studies correlating zone diameters with minimum inhibitory concentrations (MICs).

Experimental Protocols

Zone of Inhibition Assay: Kirby-Bauer Disk Diffusion Method

This protocol outlines the standardized procedure for determining the susceptibility of bacteria to this compound using the disk diffusion method.

Materials:

  • This compound powder

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Sterile cotton swabs

  • Bacterial cultures of test organisms (e.g., Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212, Bacillus subtilis ATCC 6633)

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Sterile pipettes and tips

  • Solvent for this compound (determine based on solubility data, e.g., DMSO, methanol)

Procedure:

  • Preparation of this compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent to a known concentration.

    • Aseptically apply a precise volume of the this compound solution onto sterile filter paper disks to achieve the desired potency (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Store the prepared disks in a desiccator at 4°C until use.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS.

    • Vortex the suspension to ensure it is homogenous.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of MHA Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Finally, swab the rim of the agar.

  • Application of this compound Disks:

    • Using sterile forceps, place a this compound disk onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

    • If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm) using calipers or a ruler.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameters to established interpretive charts. As this compound is a novel antibiotic, these standards will need to be developed.

Visualizations

Experimental Workflow

experimental_workflow Zone of Inhibition Assay Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_disks Prepare this compound Disks apply_disk Apply this compound Disk prep_disks->apply_disk prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate MHA Plate prep_inoculum->inoculate inoculate->apply_disk incubate Incubate Plates (35°C, 16-18h) apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (S/I/R) measure_zone->interpret

Caption: Experimental workflow for the this compound zone of inhibition assay.

Proposed Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

While the precise molecular targets of this compound are a subject of ongoing research, as a cyclic hexadepsipeptide, it is plausible that its mechanism of action involves the disruption of the bacterial cell wall synthesis pathway. This is a common mode of action for many cyclic peptide antibiotics. The following diagram illustrates a conceptual pathway for this proposed mechanism.

signaling_pathway Proposed Mechanism: this compound's Inhibition of Cell Wall Synthesis cluster_this compound cluster_cell_wall_synthesis Bacterial Cell Wall Synthesis Pathway cluster_outcome This compound This compound transport Precursor Transport across Membrane This compound->transport Inhibition precursor_synthesis Peptidoglycan Precursor Synthesis (Cytoplasm) precursor_synthesis->transport polymerization Transglycosylation (Polymerization) transport->polymerization crosslinking Transpeptidation (Cross-linking) polymerization->crosslinking cell_wall_integrity Compromised Cell Wall Integrity crosslinking->cell_wall_integrity cell_lysis Cell Lysis and Death cell_wall_integrity->cell_lysis

Caption: Proposed mechanism of this compound action via cell wall synthesis inhibition.

References

Application Notes and Protocols for Determining Diperamycin Cytotoxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperamycin is a cyclic hexadepsipeptide antibiotic produced by Streptomyces griseoaurantiacus.[1][2][3] Like other antimicrobial peptides, this compound has garnered interest for its potential as an antineoplastic agent.[1] Preliminary studies have indicated its cytotoxic effects against cultured tumor cells.[1] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using three common cell viability assays: MTT, XTT, and LDH assays. These assays are fundamental in preclinical drug development for quantifying a compound's potency and determining its dose-response relationship in various cancer cell lines.

Principle of Cell Viability Assays

Cell viability assays are essential tools in toxicology and pharmacology to determine the effects of a compound on cell health. The assays outlined below measure different cellular characteristics to infer viability:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living, metabolically active cells.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures mitochondrial dehydrogenase activity. However, the resulting formazan product is water-soluble, simplifying the protocol by eliminating the solubilization step required in the MTT assay.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cell membrane integrity. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis. Measuring the amount of LDH in the supernatant provides an indirect measure of cytotoxicity.

Data Presentation

The following table summarizes hypothetical IC50 values for this compound against common cancer cell lines. These values are for illustrative purposes to demonstrate how data from the described assays can be presented. Specific experimental data for this compound is not widely available in public literature; therefore, researchers should generate their own data following the provided protocols.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
HeLaCervical CancerMTT4815.2
MCF-7Breast CancerXTT4825.8
A549Lung CancerLDH2432.5
JurkatT-cell LeukemiaMTT4812.7
HepG2Liver CancerXTT4828.1

Experimental Workflow

The general workflow for assessing this compound's cytotoxicity involves cell culture, treatment with a dilution series of the compound, incubation, and subsequent measurement of cell viability using the chosen assay.

experimental_workflow Experimental Workflow for Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Seed cells in 96-well plate diperamycin_prep Prepare this compound serial dilutions treatment Treat cells with this compound diperamycin_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_reagent Add assay-specific reagent (MTT, XTT, or LDH substrate) incubation->add_reagent read_plate Measure absorbance/fluorescence add_reagent->read_plate calculate_viability Calculate percent viability read_plate->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: A generalized workflow for determining the cytotoxicity of this compound.

Experimental Protocols

MTT Assay Protocol

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to prepare these at 2x the final desired concentration.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance of treated wells to that of the untreated control wells. Plot the percent viability against the log of this compound concentration to determine the IC50 value.

XTT Assay Protocol

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

LDH Cytotoxicity Assay Protocol

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution

  • Complete cell culture medium (serum-free medium is often recommended for the assay step to avoid interference from LDH in serum)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in most kits for maximum LDH release control)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Preparation and Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100 The IC50 value can be determined by plotting the percentage of cytotoxicity against the log of this compound concentration.

This compound's Potential Mechanism of Action

While the precise antineoplastic mechanism of this compound is not fully elucidated, many antimicrobial peptides exert their cytotoxic effects through membrane disruption. This can lead to increased cell permeability and leakage of cellular contents, ultimately inducing apoptosis or necrosis.

signaling_pathway Hypothesized Cytotoxic Mechanism of this compound This compound This compound CellMembrane Cancer Cell Membrane This compound->CellMembrane Binds to MembraneDisruption Membrane Disruption/ Pore Formation CellMembrane->MembraneDisruption Induces IonHomeostasis Loss of Ion Homeostasis MembraneDisruption->IonHomeostasis LDH_Release LDH Release MembraneDisruption->LDH_Release Metabolic_Inhibition Mitochondrial Dysfunction & Metabolic Inhibition MembraneDisruption->Metabolic_Inhibition Apoptosis Apoptosis IonHomeostasis->Apoptosis Necrosis Necrosis IonHomeostasis->Necrosis Metabolic_Inhibition->Apoptosis

Caption: A diagram illustrating a potential mechanism of this compound-induced cytotoxicity.

This proposed pathway suggests that this compound's interaction with the cancer cell membrane leads to a cascade of events culminating in cell death, which can be measured by the assays described. The LDH assay directly measures the consequence of membrane disruption, while the MTT and XTT assays would detect the downstream effects on mitochondrial function and metabolic activity.

References

Application Notes and Protocols for Testing Diperamycin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vitro and in vivo models for evaluating the efficacy of Diperamycin, a cyclic hexadepsipeptide antibiotic. This compound has demonstrated potent inhibitory activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Additionally, as a member of the antimicrobial cationic peptide family, it holds potential for anticancer activities.[1]

This document outlines detailed protocols for key experiments to assess both the antimicrobial and potential cytotoxic efficacy of this compound.

I. In Vitro Efficacy Models

In vitro assays are fundamental for determining the direct antimicrobial activity of this compound and its potential effects on mammalian cells.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against relevant Gram-positive pathogens.

Data Presentation: Antimicrobial Activity of this compound (Illustrative Data)

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)MSSA14
Staphylococcus aureus (MRSA, USA300)MRSA28
Enterococcus faecalis (ATCC 29212)VSE416
Streptococcus pneumoniae (ATCC 49619)-0.52

Note: This table presents illustrative data based on typical ranges for similar antimicrobial peptides. Actual values for this compound need to be determined experimentally.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Inoculate into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with agitation until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the this compound dilutions, resulting in a final bacterial concentration of 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental Protocol: MBC Determination

  • Sub-culturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation and Determination of MBC:

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Workflow for In Vitro Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Bacterial Inoculum C Inoculate 96-well plate A->C B Prepare this compound Serial Dilutions B->C D Incubate at 37°C for 18-24h C->D E Determine MIC D->E F Plate for MBC E->F G Determine MBC F->G

Caption: Workflow for MIC and MBC determination.

Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on mammalian cells and determine its 50% inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity of this compound (Illustrative Data)

Cell LineTypeIC₅₀ (µg/mL)
HEK293Human Embryonic Kidney>100
HaCaTHuman Keratinocyte>100
A549Human Lung Carcinoma50
MCF-7Human Breast Adenocarcinoma75

Note: This table presents illustrative data. Actual values for this compound need to be determined experimentally.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture and Seeding:

    • Culture mammalian cells (e.g., HEK293, HaCaT for general toxicity; A549, MCF-7 for anticancer screening) in appropriate media.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the cell plate with the this compound dilutions and incubate for 24-48 hours.

    • Include a vehicle control (medium with the same concentration of this compound's solvent).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.

Workflow for In Vitro Cytotoxicity Testing

A Seed Mammalian Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound dilutions B->C D Incubate for 24-48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for MTT cytotoxicity assay.

II. In Vivo Efficacy Models

In vivo models are crucial for evaluating the therapeutic potential of this compound in a physiological context. Given its activity against MRSA, a murine model of skin infection is a relevant choice.

Murine Model of MRSA Skin Infection

Objective: To assess the in vivo efficacy of topically or systemically administered this compound in reducing the bacterial burden in a murine model of MRSA skin infection.

Data Presentation: In Vivo Efficacy of this compound in a Murine MRSA Skin Infection Model (Illustrative Data)

Treatment GroupRoute of AdministrationDoseLog₁₀ CFU Reduction (vs. Vehicle)
Vehicle ControlTopical-0
This compoundTopical1% w/w ointment2.5
MupirocinTopical2% w/w ointment2.8
Vehicle ControlIntraperitoneal-0
This compoundIntraperitoneal10 mg/kg1.8
VancomycinIntraperitoneal20 mg/kg2.0

Note: This table presents illustrative data. Actual values for this compound need to be determined experimentally.

Experimental Protocol: Murine MRSA Skin Infection Model

  • Animal Preparation:

    • Use 6-8 week old female BALB/c mice.

    • Anesthetize the mice and shave a small area on their backs.

  • Infection:

    • Create a superficial abrasion or a full-thickness wound on the shaved area.

    • Inoculate the wound with a suspension of MRSA (e.g., USA300 strain) at a concentration of 1 x 10⁷ CFU.

  • Treatment:

    • After a set period to allow the infection to establish (e.g., 4-24 hours), begin treatment.

    • Topical administration: Apply a defined amount of this compound formulated as an ointment or cream to the wound daily.

    • Systemic administration: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection at a specified dose and frequency.

    • Include vehicle control and positive control (e.g., mupirocin for topical, vancomycin for systemic) groups.

  • Efficacy Assessment:

    • At the end of the treatment period (e.g., 3-7 days), euthanize the mice.

    • Excise the infected skin tissue and homogenize it in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on MHA to determine the number of CFU per gram of tissue.

    • Calculate the log₁₀ CFU reduction for each treatment group compared to the vehicle control.

Workflow for In Vivo Murine Skin Infection Model

A Prepare Murine Subjects B Induce Skin Wound A->B C Inoculate with MRSA B->C D Initiate Treatment (Topical or Systemic) C->D E Continue Treatment for 3-7 days D->E F Euthanize and Excise Tissue E->F G Homogenize and Plate for CFU F->G H Calculate Log10 CFU Reduction G->H

Caption: Workflow for murine MRSA skin infection model.

III. Mechanism of Action (Postulated)

The precise molecular mechanism of this compound has not been fully elucidated. However, as a cationic antimicrobial peptide, it is likely to exert its effect through membrane disruption.

Postulated Signaling Pathway: Membrane Disruption by this compound

cluster_this compound This compound cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects D This compound (Cationic Peptide) M Anionic Phospholipids D->M Electrostatic Interaction P Pore Formation M->P Induces L Membrane Depolarization P->L C Cell Lysis L->C

Caption: Postulated mechanism of this compound via membrane disruption.

References

Application Notes and Protocols: Radiolabeling Diperamycin for Uptake Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diperamycin is a cyclic hexadepsipeptide antibiotic with potent activity against various Gram-positive bacteria.[1] Understanding its mechanism of action and pharmacokinetic properties is crucial for its development as a potential therapeutic agent. Cellular uptake studies are fundamental to determining the concentration of an antibiotic that reaches its intracellular target. These studies are most effectively performed using radiolabeled compounds, which allow for sensitive and quantitative tracking.

These application notes provide detailed protocols for the radiolabeling of this compound with Iodine-125 (¹²⁵I) and Tritium (³H), and subsequent in vitro cellular uptake assays. The presented methodologies are based on established techniques for labeling peptides and conducting uptake studies with radiolabeled molecules.

Physicochemical Properties and Radiolabeling Strategy

This compound is characterized as a cyclic hexadepsipeptide.[1] For the purpose of these protocols, a representative molecular weight of approximately 1200 g/mol is assumed for a cyclic hexadepsipeptide. The choice of radiolabeling strategy depends on the available functional groups within the this compound structure and the requirements of the study.

  • Iodination (¹²⁵I): This method is suitable if this compound contains a phenolic residue, such as tyrosine, or a histidine residue. Radioiodination offers high specific activity and the gamma emission of ¹²⁵I is readily detected.

  • Tritiation (³H): Tritium labeling is a versatile method for introducing a radiolabel into organic molecules. It can be achieved through various methods, including catalytic exchange or reduction of a suitable precursor. Tritium is a low-energy beta emitter, making it suitable for in vitro assays with liquid scintillation counting.[2]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the radiolabeling and uptake studies of this compound.

Table 1: Properties of Selected Radioisotopes

RadioisotopeHalf-lifeEmission TypeEmission EnergyDetection Method
Iodine-125 (¹²⁵I) 59.4 daysGamma, X-ray0.035 MeV (Gamma)Gamma Counter
Tritium (³H) 12.3 yearsBeta0.0186 MeV (max)Liquid Scintillation

Table 2: Assumed Physicochemical Properties of this compound

PropertyValueSource/Justification
Molecular Weight ~1200 g/mol Assumed representative value for a cyclic hexadepsipeptide.
Solubility Aqueous buffersAssumed for a peptide antibiotic intended for biological studies.
Labeling Moiety Tyrosine/HistidineAssumed for Iodination Protocol.
Unsaturated bond or halide precursorAssumed for Tritiation Protocol.

Experimental Protocols

Protocol 1: Radioiodination of this compound with ¹²⁵I (Chloramine-T Method)

This protocol describes the direct radioiodination of this compound, assuming the presence of an accessible tyrosine or histidine residue.

Materials:

  • This compound

  • Sodium Iodide (Na¹²⁵I)

  • Chloramine-T

  • Sodium Metabisulfite

  • Phosphate Buffer (0.5 M, pH 7.5)

  • Sephadex G-10 or equivalent size-exclusion chromatography column

  • Bovine Serum Albumin (BSA)

  • Trichloroacetic Acid (TCA)

Procedure:

  • Preparation: In a shielded fume hood, combine 10 µg of this compound (dissolved in 25 µL of 0.5 M phosphate buffer, pH 7.5) with 1 mCi (37 MBq) of Na¹²⁵I in a microcentrifuge tube.

  • Initiation of Reaction: Add 10 µL of freshly prepared Chloramine-T solution (2 mg/mL in phosphate buffer) to initiate the iodination reaction.

  • Incubation: Gently vortex the reaction mixture for 60-90 seconds at room temperature.

  • Quenching the Reaction: Stop the reaction by adding 20 µL of sodium metabisulfite solution (4 mg/mL in phosphate buffer).

  • Purification:

    • Pre-equilibrate a Sephadex G-10 column with phosphate buffer containing 0.1% BSA.

    • Load the reaction mixture onto the column.

    • Elute the column with the same buffer and collect 0.5 mL fractions.

    • Measure the radioactivity of each fraction using a gamma counter. The ¹²⁵I-Diperamycin will elute in the earlier fractions, while the free ¹²⁵I will be retained longer.

  • Quality Control:

    • Pool the fractions containing the radiolabeled peptide.

    • Determine the radiochemical purity by trichloroacetic acid (TCA) precipitation. Add an equal volume of 20% TCA to an aliquot of the pooled fractions, vortex, and centrifuge. Measure the radioactivity in the pellet (protein-bound) and the supernatant (free iodide). A radiochemical purity of >95% is desirable.

Protocol 2: Tritiation of this compound (Catalytic Reduction)

This protocol assumes the availability of a this compound precursor with an unsaturated bond (e.g., a double or triple bond) or a halogenated precursor for catalytic tritiodehalogenation.

Materials:

  • This compound precursor

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., ethanol, dimethylformamide)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a specialized tritium labeling apparatus, dissolve 1-5 mg of the this compound precursor in an appropriate solvent.

  • Addition of Catalyst: Add a catalytic amount of 10% Pd/C.

  • Introduction of Tritium Gas: Evacuate the reaction vessel and introduce tritium gas to the desired pressure.

  • Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the uptake of tritium gas.

  • Removal of Labile Tritium: After the reaction is complete, the excess tritium gas is removed, and the catalyst is filtered off. The solvent is evaporated, and the residue is reconstituted in a suitable solvent. Labile tritium is removed by repeated co-evaporation with ethanol or a similar protic solvent.

  • Purification: Purify the crude ³H-Diperamycin using reverse-phase HPLC. Monitor the eluent for both UV absorbance (to detect the peptide) and radioactivity.

  • Quantification and Specific Activity: Collect the purified ³H-Diperamycin fraction. Determine the concentration of the peptide by UV spectroscopy and the total radioactivity by liquid scintillation counting. Calculate the specific activity in Ci/mmol.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol describes a general method for measuring the uptake of radiolabeled this compound into bacterial or mammalian cells.

Materials:

  • Radiolabeled this compound (¹²⁵I-Diperamycin or ³H-Diperamycin)

  • Cell culture of interest (e.g., Staphylococcus aureus or a relevant mammalian cell line)

  • Appropriate cell culture medium or buffer (e.g., Mueller-Hinton Broth for bacteria, Hanks' Balanced Salt Solution for mammalian cells)

  • 96-well cell culture plates

  • Scintillation vials and scintillation cocktail (for ³H) or gamma counter tubes (for ¹²⁵I)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or grow to the desired confluence.

  • Initiation of Uptake: Remove the culture medium and wash the cells with pre-warmed buffer. Add the assay buffer containing a known concentration of radiolabeled this compound to each well to initiate the uptake.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes). To determine non-specific binding, include control wells with a large excess (e.g., 100-fold) of unlabeled this compound.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold buffer.

  • Cell Lysis and Measurement:

    • Lyse the cells by adding a suitable lysis buffer to each well.

    • Transfer the cell lysate to either a scintillation vial (for ³H) or a gamma counter tube (for ¹²⁵I).

    • For ³H-Diperamycin, add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • For ¹²⁵I-Diperamycin, measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Determine the protein concentration in each well using a standard protein assay.

    • Calculate the amount of radiolabeled this compound taken up by the cells (e.g., in pmol/mg of protein).

    • Subtract the non-specific binding (from the control wells) from the total binding to determine the specific uptake.

Visualizations

Radiolabeling_Workflow cluster_iodination Protocol 1: Iodination (¹²⁵I) cluster_tritiation Protocol 2: Tritiation (³H) This compound This compound reaction Iodination Reaction This compound->reaction na125i Na¹²⁵I na125i->reaction chloramine_t Chloramine-T chloramine_t->reaction quench Quench (Sodium Metabisulfite) reaction->quench purify_i Purification (SEC) quench->purify_i qc_i Quality Control (TCA) purify_i->qc_i labeled_diperamycin_i ¹²⁵I-Diperamycin qc_i->labeled_diperamycin_i precursor This compound Precursor tritiation_reaction Catalytic Reduction precursor->tritiation_reaction tritium_gas ³H₂ Gas tritium_gas->tritiation_reaction catalyst Pd/C Catalyst catalyst->tritiation_reaction remove_labile Remove Labile ³H tritiation_reaction->remove_labile purify_h Purification (HPLC) remove_labile->purify_h qc_h Quantification purify_h->qc_h labeled_diperamycin_h ³H-Diperamycin qc_h->labeled_diperamycin_h

Caption: Workflow for the radiolabeling of this compound.

Uptake_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_radiolabel Add Radiolabeled this compound seed_cells->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate Uptake (Wash with Cold Buffer) incubate->terminate lyse Lyse Cells terminate->lyse measure Measure Radioactivity lyse->measure analyze Data Analysis (pmol/mg protein) measure->analyze end End analyze->end

Caption: Workflow for the in vitro cellular uptake assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Diperamycin Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the instability of Diperamycin in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, the information provided here is based on the general chemical properties of cyclic hexadepsipeptide antibiotics and established principles of peptide stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is an antimicrobial antibiotic produced by Streptomyces griseoaurantiacus. Spectroscopic analysis has identified it as a member of the cyclic hexadepsipeptide class of antibiotics.[1]

Q2: What are the common causes of peptide drug instability?

Peptide instability can be categorized into physical and chemical degradation.[2]

  • Physical Instability: Includes denaturation, aggregation, precipitation, and adsorption to surfaces. These changes involve alterations in the peptide's secondary or tertiary structure.[2][3]

  • Chemical Instability: Involves the breaking or formation of covalent bonds. Common chemical degradation pathways for peptides include hydrolysis, oxidation, deamidation, and racemization.[3][4]

Q3: Which amino acid residues are particularly susceptible to degradation?

Certain amino acid residues are more prone to degradation:

  • Aspartic acid (Asp): Susceptible to hydrolysis, especially at Asp-Pro and Asp-Gly sequences.[4]

  • Asparagine (Asn) and Glutamine (Gln): Prone to deamidation.[4]

  • Methionine (Met), Cysteine (Cys), Histidine (His), Tryptophan (Trp), and Tyrosine (Tyr): Susceptible to oxidation.[4]

  • Residues like Cys, Ser, Thr, Phe, and Tyr can undergo β-elimination, particularly under alkaline conditions.[4]

Q4: How does the solvent choice impact the stability of this compound?

The choice of solvent is critical for peptide stability and can influence degradation rates. Factors to consider include:

  • pH: Extreme pH values can accelerate hydrolysis.[5] Peptides are often most stable at a pH where they have a net neutral charge (the isoelectric point).[5]

  • Solvent Polarity: The polarity of the solvent can affect the conformation of the peptide, potentially exposing susceptible residues to degradation.

  • Presence of Water: Water is required for hydrolysis, a major degradation pathway.[4] Using anhydrous organic solvents can mitigate this, but care must be taken as some organic solvents can cause conformational changes.[5]

  • Presence of Oxidizing Agents: Solvents should be free of peroxides and dissolved oxygen to minimize oxidation.

Troubleshooting Guide

Problem: I am observing a loss of this compound activity in my solution over time. What could be the cause?

A loss of activity is a primary indicator of this compound degradation. The following table summarizes potential stability issues in different solvent types and suggested troubleshooting steps.

Solvent TypePotential Instability IssuesTroubleshooting Suggestions
Aqueous Buffers (e.g., PBS, Tris) - Hydrolysis: Particularly at acidic or alkaline pH. The ester bond in the depsipeptide structure is susceptible to hydrolysis. - Deamidation: If Asn or Gln residues are present. - Oxidation: If the solution is not deoxygenated. - Aggregation: Can be concentration-dependent.[6][7]- Optimize the pH of the buffer to a range where this compound is most stable (typically near neutral pH for many peptides). - Prepare fresh solutions before use. - Store stock solutions at -20°C or -80°C in aliquots to avoid freeze-thaw cycles. - Use deoxygenated buffers and consider adding antioxidants like methionine. - Work with lower concentrations if aggregation is suspected.
Organic Solvents (e.g., DMSO, DMF, Acetonitrile, Methanol) - Solvent-induced conformational changes: This can expose labile sites. - Residual water: Can lead to hydrolysis. - Peroxide contamination: In solvents like ethers or older batches of other solvents, which can cause oxidation.- Use high-purity, anhydrous solvents. - Store solvents under an inert atmosphere (e.g., argon or nitrogen). - Prepare solutions fresh and use them promptly. - If possible, choose a solvent in which the peptide is known to maintain its native conformation.
Mixed Aqueous/Organic Solvents - Combined effects: Susceptible to both hydrolysis from the aqueous component and potential conformational changes from the organic co-solvent.- Carefully optimize the ratio of aqueous to organic solvent. - Monitor stability over the intended experimental timeframe. - Ensure the pH of the aqueous component is controlled.

Experimental Protocols

Protocol 1: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent over time.

1. Materials:

  • This compound standard
  • Solvent(s) to be tested (e.g., phosphate-buffered saline pH 7.4, acetonitrile, DMSO)
  • HPLC system with a UV detector
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
  • Thermostated autosampler and column compartment

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) where it is known to be initially stable.
  • Preparation of Stability Samples: Dilute the stock solution to the final desired concentration in the solvent(s) to be tested. Prepare multiple identical samples for analysis at different time points.
  • Incubation: Store the stability samples under the desired conditions (e.g., room temperature, 4°C, 37°C). Protect from light if the compound is light-sensitive.
  • Time-Point Analysis: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from a stability sample.
  • HPLC Analysis:
  • Inject the aliquot onto the HPLC system.
  • Use a gradient elution method, for example:
  • 0-20 min: 30-70% Mobile Phase B
  • 20-25 min: 70-90% Mobile Phase B
  • 25-30 min: 90-30% Mobile Phase B
  • Set the flow rate to 1.0 mL/min.
  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond).
  • Data Analysis:
  • Integrate the peak area of the intact this compound at each time point.
  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).
  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products by LC-MS/MS

This protocol can be used to identify the potential degradation products of this compound.

1. Materials:

  • Degraded this compound samples from the stability study
  • LC-MS/MS system (e.g., a quadrupole time-of-flight or triple quadrupole mass spectrometer)
  • The same HPLC column and mobile phases as in Protocol 1

2. Procedure:

  • Sample Analysis: Inject the degraded this compound sample into the LC-MS/MS system.
  • Mass Spectrometry:
  • Acquire mass spectra in full scan mode to detect the molecular ions of the parent compound and any new peaks that appear over time.
  • Perform tandem MS (MS/MS) on the parent ion and the new peaks to obtain fragmentation patterns.
  • Data Analysis:
  • Determine the mass of the degradation products. A mass increase of 18 Da often suggests hydrolysis.[8]
  • Analyze the fragmentation patterns of the degradation products to identify the site of modification or cleavage.

Visualizations

Troubleshooting_Workflow start Start: this compound Instability Observed check_solvent Step 1: Review Solvent Preparation and Storage start->check_solvent assess_conditions Step 2: Evaluate Experimental Conditions check_solvent->assess_conditions Solvent OK implement_changes Step 4: Implement Corrective Actions check_solvent->implement_changes Issue Found sub_solvent Anhydrous/High-Purity? Freshly Prepared? Stored Properly? check_solvent->sub_solvent analyze_degradation Step 3: Characterize Degradation assess_conditions->analyze_degradation Conditions OK assess_conditions->implement_changes Issue Found sub_conditions pH? Temperature? Light Exposure? Concentration? assess_conditions->sub_conditions analyze_degradation->implement_changes sub_analysis HPLC Analysis LC-MS/MS for Degradants analyze_degradation->sub_analysis end Resolution: Stable this compound Solution implement_changes->end sub_changes Optimize pH Use Fresh Solvents Store at Lower Temp Protect from Light Use Aliquots implement_changes->sub_changes

Caption: Troubleshooting workflow for this compound instability.

Hypothetical_Degradation_Pathway This compound Intact this compound (Cyclic Hexadepsipeptide) Hydrolysis Hydrolysis (+H2O) This compound->Hydrolysis Oxidation Oxidation (+O) This compound->Oxidation Deamidation Deamidation (-NH3) This compound->Deamidation Linear_Peptide Linear Depsipeptide (Loss of Activity) Hydrolysis->Linear_Peptide Oxidized_Peptide Oxidized this compound (Reduced Activity) Oxidation->Oxidized_Peptide Deamidated_Peptide Deamidated this compound (Altered Activity/Structure) Deamidation->Deamidated_Peptide

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Optimizing Diperamycin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Diperamycin from fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting solvent for this compound extraction from the fermentation broth?

A1: For cyclic hexadepsipeptide antibiotics like this compound produced by Streptomyces species, polar organic solvents are commonly used. N-butanol is a frequently cited solvent for extracting similar antimicrobial compounds from the filtrate of the fermentation broth.[1][2] It is often used in a 1:1 (v/v) ratio with the clarified broth.[1][2] Other solvents like ethyl acetate have also been successfully used for extracting antibiotics from Streptomyces cultures.[3] The choice of solvent may need to be optimized based on the specific physicochemical properties of this compound.

Q2: At what stage of fermentation should I harvest the broth for optimal this compound yield?

A2: Antibiotic production typically peaks during the stationary phase of microbial growth. For similar antibiotics produced by Streptomyces, synthesis can be observed after 16 hours of incubation, with a peak at around 96 hours, and the concentration may remain stable for up to 168 hours.[2] It is recommended to perform a time-course experiment to determine the optimal harvest time for this compound production by your specific Streptomyces griseoaurantiacus strain and fermentation conditions.

Q3: What are the critical parameters to consider for optimizing the fermentation medium to improve this compound yield?

A3: Optimization of the fermentation medium is a critical step for enhancing antibiotic production. Key parameters to consider include the composition of carbon and nitrogen sources, mineral salts, and the initial pH of the medium. For instance, studies on other Streptomyces species have shown that optimizing glucose and specific amino acid concentrations can significantly increase antibiotic yields.[4][5] For example, the production of rapamycin by S. hygroscopicus was increased by 56.6% through the optimization of the fermentation medium.[6]

Q4: How can I quantify the concentration of this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of antibiotics.[7] Developing an HPLC method with a suitable column (e.g., C18 or C8) and a mobile phase optimized for this compound will allow for accurate quantification.[8] Additionally, microbiological assays can be used to determine the bioactivity and potency of the extracted this compound.[7]

Q5: What are the common causes of low this compound yield during extraction?

A5: Low yields can stem from several factors:

  • Suboptimal Fermentation: The fermentation conditions may not be optimized for maximum this compound production.

  • Inefficient Extraction: The choice of extraction solvent, pH of the broth, or the extraction temperature may not be ideal.

  • Degradation: this compound may be sensitive to pH and temperature extremes. The stability of other antibiotics can be affected by pH changes; for instance, some are more stable at acidic pH while others are more stable at neutral pH.[9]

  • Incomplete Cell Lysis: If this compound is intracellular, incomplete disruption of the mycelia will result in poor extraction.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No this compound Detected in Crude Extract Suboptimal fermentation conditions.Review and optimize fermentation parameters such as media composition, pH, temperature, and aeration.[4][5]
Inefficient solvent extraction.Experiment with different organic solvents (e.g., n-butanol, ethyl acetate, chloroform) and vary the solvent-to-broth ratio.[1][3] Adjust the pH of the broth prior to extraction.
This compound degradation during extraction.Perform extraction at a lower temperature (e.g., 4°C). Assess the pH and temperature stability of this compound to determine optimal extraction conditions.[9]
Poor Separation During Column Chromatography Inappropriate stationary or mobile phase.For silica gel chromatography, adjust the polarity of the solvent system. A gradient elution from a non-polar to a more polar solvent is often effective.
Overloading of the column.Reduce the amount of crude extract loaded onto the column.
Co-elution of impurities.Consider using a different chromatographic technique, such as reversed-phase chromatography or ion-exchange chromatography, for further purification.
Presence of Many Impurities in the Final Product Insufficient purification steps.Add additional purification steps, such as preparative HPLC or further column chromatography with a different solvent system.[2]
Contamination during sample handling.Ensure all glassware and reagents are clean and handle samples in a clean environment.
Inconsistent Results Between Batches Variability in fermentation.Standardize the fermentation protocol, including inoculum preparation and media composition.
Inconsistent extraction procedure.Maintain consistent parameters for extraction, such as time, temperature, and solvent volumes.

Experimental Protocols

General Protocol for this compound Extraction and Partial Purification

This protocol is a general guideline based on methods used for other antibiotics produced by Streptomyces and should be optimized for this compound.

  • Fermentation Broth Clarification:

    • Harvest the fermentation broth at the optimal production time.

    • Separate the mycelia from the broth by centrifugation at 8,000-10,000 x g for 20 minutes.[2]

    • Filter the supernatant through Whatman No. 1 filter paper to obtain a clear filtrate.[2]

  • Solvent Extraction:

    • Adjust the pH of the clear filtrate to a suitable value (a pH range of 4.0 to 7.0 is often a good starting point for antibiotics).

    • Extract the filtrate with an equal volume of n-butanol (1:1, v/v) in a separatory funnel.[1][2]

    • Shake vigorously and allow the phases to separate.

    • Collect the organic (n-butanol) phase.

    • Repeat the extraction process on the aqueous phase to maximize recovery.

    • Pool the organic phases.

  • Concentration of the Crude Extract:

    • Concentrate the pooled organic phase to dryness using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 30-40°C).[1][6]

    • The resulting residue is the crude this compound extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable non-polar solvent.

    • Prepare a silica gel column (e.g., mesh size 230-400) packed with the same non-polar solvent.

    • Load the dissolved crude extract onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., a chloroform-methanol mixture with increasing methanol concentration).

    • Collect fractions and analyze them for the presence of this compound using an appropriate method (e.g., TLC or HPLC).

    • Pool the fractions containing pure or semi-pure this compound.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fermentation Streptomyces griseoaurantiacus Fermentation centrifugation Centrifugation/ Filtration fermentation->centrifugation Harvest Broth solvent_extraction Solvent Extraction (e.g., n-butanol) centrifugation->solvent_extraction Clarified Broth concentration Concentration (Rotary Evaporation) solvent_extraction->concentration Organic Phase column_chromatography Silica Gel Column Chromatography concentration->column_chromatography Crude Extract hplc Preparative HPLC column_chromatography->hplc Partially Purified Fractions analytical_hplc Analytical HPLC hplc->analytical_hplc Purified this compound bioassay Microbiological Assay hplc->bioassay

Caption: General workflow for this compound extraction and purification.

troubleshooting_logic cluster_fermentation_check Fermentation Issues cluster_extraction_check Extraction Issues cluster_stability_check Stability Issues start Low this compound Yield check_fermentation Review Fermentation Parameters (Media, pH, Temp) start->check_fermentation check_extraction Evaluate Extraction Solvent and pH start->check_extraction check_stability Assess Temperature and pH Stability start->check_stability optimize_fermentation Perform Optimization Experiments check_fermentation->optimize_fermentation test_solvents Test Alternative Solvents and pH ranges check_extraction->test_solvents modify_conditions Adjust Extraction Temperature/pH check_stability->modify_conditions

Caption: Troubleshooting logic for low this compound yield.

References

Common issues in Diperamycin quantification and how to solve them.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the quantification of Diperamycin.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying this compound?

A1: The most common and robust method for quantifying this compound, a cyclic hexadepsipeptide antibiotic, is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity. Microbiological assays, such as Minimum Inhibitory Concentration (MIC) determination or agar diffusion assays, can also be used to quantify its biological activity.[4][5]

Q2: Why is sample preparation so critical for accurate this compound quantification?

A2: Biological samples (e.g., plasma, serum, tissue homogenates, fermentation broth) are complex matrices containing numerous endogenous components like salts, lipids, and proteins.[6][7] These components can interfere with quantification, primarily by causing "matrix effects" in LC-MS/MS or inhibiting microbial growth in bioassays.[8][9] Proper sample preparation, such as Solid-Phase Extraction (SPE), removes these interferences, thereby improving the accuracy, precision, and sensitivity of the assay.[1][2]

Q3: What are "matrix effects" in LC-MS/MS analysis?

A3: Matrix effects are the alteration (suppression or enhancement) of the ionization of the target analyte (this compound) by co-eluting compounds from the sample matrix.[6][10] This phenomenon can lead to inaccurate quantification. Ion suppression, the most common effect, occurs when matrix components compete with the analyte for ionization, reducing the signal intensity detected by the mass spectrometer.[6][7]

Q4: How can I ensure the stability of this compound in my samples?

A4: The stability of peptide antibiotics like this compound is crucial for reliable quantification.[11][12] Stability is influenced by temperature, pH, and the biological matrix itself. For short-term storage (a few hours), samples should be kept at 4°C. For long-term storage, freezing at -70°C or -80°C is recommended.[12][13] It is critical to minimize freeze-thaw cycles. Stability studies should be performed to determine if degradation occurs under your specific experimental conditions.[11][14]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Issues

Problem: Low or no signal for this compound.

Possible Cause Solution
Inefficient Extraction Optimize the Solid-Phase Extraction (SPE) protocol. Ensure the correct sorbent type (e.g., a hydrophilic-lipophilic balanced polymer) is used.[1] Verify the pH of the sample and elution solvents, as this can significantly impact recovery.
Analyte Degradation Ensure samples were handled and stored correctly to prevent degradation.[12] Prepare fresh stock solutions and quality controls. Analyze samples immediately after preparation if possible.
Suboptimal MS Parameters Perform a tuning infusion of a this compound standard to optimize MS parameters, including precursor/product ion selection (MRM transitions), collision energy, and cone voltage.
Poor Ionization This compound is a peptide; ensure the mobile phase composition promotes efficient ionization. Typically, an acidic mobile phase (e.g., with 0.1% formic acid) is used for positive electrospray ionization (ESI+).[1]

Problem: High signal variability and poor reproducibility.

Possible Cause Solution
Inconsistent Sample Preparation Automate sample preparation steps where possible. Ensure precise and consistent pipetting. Use an internal standard that is structurally similar to this compound to normalize for variations in extraction and injection volume.[15]
Matrix Effects Dilute the sample extract to reduce the concentration of interfering matrix components. Improve chromatographic separation to ensure this compound does not co-elute with suppressive matrix components.[6][9] Develop matrix-matched calibration curves.[10]
Instrument Contamination/Carryover Implement a robust wash cycle for the autosampler and column between injections. Inject blank samples to check for carryover.
Microbiological Assay Issues

Problem: No inhibition zones or unexpectedly high MIC values.

Possible Cause Solution
Inactive this compound Confirm the activity of your this compound stock with a known sensitive bacterial strain. Prepare fresh standards, as the compound may have degraded during storage.
Resistant Test Organism Verify that the bacterial strain used is sensitive to this compound. Check the literature for expected MIC ranges.
Incorrect Assay Conditions Ensure the agar depth, inoculum density, and incubation conditions (time, temperature) are appropriate for the test organism and follow established protocols like CLSI guidelines.
Binding to Labware Peptides can sometimes adsorb to plastic surfaces. Consider using low-binding microplates or tubes for sample and standard preparation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and should be optimized for your specific matrix.

  • Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 cc) by passing 1 mL of methanol followed by 1 mL of HPLC-grade water through the cartridge.[1]

  • Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Add an internal standard. Vortex for 30 seconds.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Protocol 2: this compound Quantification by LC-MS/MS
  • Chromatographic System: HPLC or UPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for peptide separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: Ramp to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.1-8.0 min: Return to 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Data Acquisition: Multiple Reaction Monitoring (MRM). Monitor at least two transitions per analyte (one for quantification, one for confirmation).

The following table provides a template for the kind of parameters that need to be optimized for this compound. Exact m/z values must be determined by infusing a pure standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound (Quantifier)To be determinedTo be determined100To be determined
This compound (Qualifier)To be determinedTo be determined100To be determined
Internal StandardTo be determinedTo be determined100To be determined

Visualizations

G cluster_workflow Experimental Workflow for this compound Quantification Sample Sample Collection (Plasma, Broth, etc.) PreTreat Sample Pre-treatment (Dilution, IS Spiking) Sample->PreTreat SPE Solid-Phase Extraction (SPE) PreTreat->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data Data Processing (Integration, Calibration) Analysis->Data Result Final Concentration Data->Result

Caption: A typical experimental workflow for quantifying this compound.

G cluster_troubleshooting LC-MS/MS Troubleshooting Logic Start Problem: Inaccurate or No Result CheckSignal Is there a signal peak? Start->CheckSignal CheckReproducibility Is the signal reproducible? CheckSignal->CheckReproducibility Yes NoSignalSolutions Troubleshoot: - MS Tuning - Sample Extraction - Analyte Stability CheckSignal->NoSignalSolutions No CheckPeakShape Is peak shape acceptable? CheckReproducibility->CheckPeakShape Yes VariabilitySolutions Troubleshoot: - Matrix Effects - Internal Standard - Sample Prep Consistency CheckReproducibility->VariabilitySolutions No PeakShapeSolutions Troubleshoot: - Chromatography - Mobile Phase - Column Integrity CheckPeakShape->PeakShapeSolutions No Success Successful Quantification CheckPeakShape->Success Yes

Caption: A logical workflow for troubleshooting LC-MS/MS issues.

References

Strategies to prevent Diperamycin degradation during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Diperamycin during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a cyclic hexadepsipeptide antibiotic.[1] It is produced by the bacterium Streptomyces griseoaurantiacus and has shown potent inhibitory activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Q2: What are the primary factors that can cause this compound degradation during storage?

As a peptide-based compound, this compound is susceptible to degradation from several factors, including:

  • Temperature: Higher temperatures accelerate chemical degradation.

  • Moisture: The presence of water can lead to hydrolysis of the peptide and depside bonds.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxygen: Oxidation of sensitive amino acid residues can occur.

  • pH: In solution, non-optimal pH can catalyze hydrolysis or other degradation reactions.

  • Repeated Freeze-Thaw Cycles: This can denature the peptide and compromise its stability in solution.[2][3]

Q3: How should I store lyophilized (powdered) this compound for long-term stability?

For long-term storage, lyophilized this compound should be kept at -20°C or, preferably, -80°C in a tightly sealed container.[3][4] To minimize moisture absorption, which significantly reduces long-term stability, it is recommended to store the container in a desiccator.[2][5]

Q4: I need to use a small amount of my lyophilized this compound. What is the correct procedure to avoid compromising the entire batch?

Before opening the container, allow it to warm to room temperature inside a desiccator.[4][5] This crucial step prevents atmospheric moisture from condensing on the cold powder.[5] Once at room temperature, quickly weigh out the desired amount, and then tightly reseal the container. For enhanced stability, consider purging the container with an inert gas like nitrogen or argon before sealing.[5]

Q5: What is the best way to store this compound in solution?

The stability of this compound is significantly lower in solution compared to its lyophilized form.[2][3] If you must store it in solution, prepare a concentrated stock, aliquot it into single-use volumes, and store these at -20°C or -80°C.[3] This practice of creating aliquots is critical to avoid repeated freeze-thaw cycles, which accelerate degradation.[3][5]

Q6: What solvent should I use to dissolve this compound?

For dissolving peptides like this compound, it is best to start with sterile, distilled water or a sterile, slightly acidic buffer (pH 5-7).[6] If solubility is an issue due to hydrophobicity, a small amount of an organic solvent such as DMSO or DMF can be used to first dissolve the peptide, followed by dilution with the appropriate aqueous buffer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my experiments. Degradation of this compound stock due to improper storage. This could be from high temperatures, moisture, or repeated freeze-thaw cycles of a solution.[2][3][5]Prepare a fresh working solution from a new aliquot of your frozen stock. If the problem persists, use a fresh vial of lyophilized powder to prepare a new stock solution. Always ensure lyophilized powder is warmed to room temperature in a desiccator before opening.[4][5]
Visible precipitate in my thawed this compound solution. The peptide may have precipitated out of solution due to buffer choice, pH, or concentration. Repeated freeze-thaw cycles can also lead to precipitation.[2]Gently vortex or sonicate the sample to try and redissolve the precipitate.[3][6] If it does not redissolve, the solution may need to be prepared fresh. Consider using a different buffer system or adding a small percentage of an organic solvent to improve solubility.
Inconsistent experimental results over time. This could indicate gradual degradation of your this compound stock solution. Peptide solutions have a limited shelf life, even when frozen.[3]Avoid storing peptide solutions for more than a few days if possible.[5] For long-term experiments, it is best to use freshly prepared solutions or to aliquot stock solutions so that each aliquot is only thawed once. Consider running a stability study on your solution under your specific storage conditions.
The lyophilized powder appears clumpy or discolored. This is a strong indicator of moisture absorption, which can lead to significant degradation.[2]Discard the vial. To prevent this in the future, always store lyophilized peptides in a desiccator and allow the vial to reach room temperature before opening.[2][5]

Data Summary: General Storage Conditions for Peptide Antibiotics

Form Storage Temperature Duration Key Considerations
Lyophilized Powder -20°C to -80°CYearsStore in a tightly sealed, light-proof container within a desiccator.[2][4][5] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][5]
Lyophilized Powder 4°CWeeks to MonthsSuitable for short-term storage only. Must be kept in a desiccator and protected from light.[3][5]
In Solution (Stock) -20°C to -80°CDays to WeeksStability is sequence-dependent and much lower than in lyophilized form.[2][5] Use sterile, slightly acidic buffers (pH 5-7).[6] Aliquot into single-use volumes to avoid freeze-thaw cycles.[3] Peptides containing Cys, Met, Trp, Asn, or Gln are particularly unstable in solution.[3][4]
In Solution (Working) 2°C to 8°CHours to a few daysRecommended for short-term use only. Keep on ice during experiments. Avoid prolonged exposure to room temperature.

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method to assess the stability of this compound under different storage conditions.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of lyophilized this compound.

    • Dissolve in an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. This will be your T=0 reference standard.

  • Sample Preparation for Stability Study:

    • Prepare multiple identical aliquots of this compound at the desired concentration in the buffer or solvent to be tested.

    • Divide the aliquots into different storage conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, 37°C).

    • For each condition, prepare separate aliquots for each time point to be tested (e.g., 0, 24h, 48h, 72h, 1 week, 1 month).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 214 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Analyze the T=0 reference standard and the test samples by HPLC.

    • Calculate the percentage of remaining this compound by comparing the peak area of the main this compound peak in the test sample to the peak area in the T=0 sample.

    • Degradation is typically defined as a loss of more than 10% of the initial peak area. The appearance of new peaks in the chromatogram also indicates degradation.

Visualizations

G Lyophilized Lyophilized this compound Temp Temperature Lyophilized->Temp Improper Temp Moisture Moisture Lyophilized->Moisture Exposure Light Light Lyophilized->Light Exposure Solution This compound in Solution Solution->Temp Solution->Light Oxygen Oxygen Solution->Oxygen pH pH (in solution) Solution->pH FreezeThaw Freeze-Thaw Cycles Solution->FreezeThaw Degraded Degraded Compound (Low Purity & Activity) Temp->Degraded Moisture->Degraded Light->Degraded Oxygen->Degraded pH->Degraded FreezeThaw->Degraded Stable Stable Compound (High Purity & Activity) Preventative_Measures Preventative Measures (-80°C, Desiccator, Aliquoting) Preventative_Measures->Stable G start Start: Receive Lyophilized This compound storage_q Long-term or Immediate Use? start->storage_q long_term Store Lyophilized at -80°C in Desiccator storage_q->long_term Long-term prep_stock Prepare Concentrated Stock Solution storage_q->prep_stock Immediate long_term->prep_stock When Needed aliquot Aliquot into Single-Use Tubes prep_stock->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution thaw Thaw ONE Aliquot store_solution->thaw For Experiment use Use in Experiment thaw->use

References

Refining Diperamycin purification to remove impurities.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification of Diperamycin.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound purification?

A1: Impurities in this compound preparations typically originate from the fermentation broth and subsequent degradation. These can include:

  • Related Compounds: Structurally similar peptides or precursors from the this compound biosynthetic pathway produced by Streptomyces griseoaurantiacus.

  • Degradation Products: this compound is a cyclic hexadepsipeptide, and hydrolysis of the ester or amide bonds can lead to linearized or fragmented inactive forms. Oxidation of sensitive amino acid residues may also occur.

  • Media Components: Residual nutrients, salts, and pigments from the fermentation medium.

  • Residual Solvents: Solvents used during the initial extraction process, such as ethyl acetate or butanol.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: A multi-step chromatographic approach is generally most effective. This typically involves:

  • Initial Cleanup: Solid-phase extraction (SPE) or flash chromatography on silica gel can be used for initial cleanup and removal of highly polar or non-polar impurities.[1][2]

  • Primary Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful technique for purifying peptides like this compound. A C18 column is a common choice.[3]

  • Polishing Step: A final purification step using a different stationary phase or a different mobile phase modifier in RP-HPLC can be employed to remove any remaining closely related impurities.

Q3: How can I monitor the purity of this compound during purification?

A3: The purity of this compound fractions should be monitored using analytical RP-HPLC coupled with a UV detector (typically at 210-220 nm for peptide bonds) and ideally a mass spectrometer (LC-MS) to confirm the molecular weight of the target compound and identify impurities.

Troubleshooting Guides

HPLC Purification Issues

This section addresses common problems encountered during the HPLC purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing or fronting. What are the likely causes and how can I resolve this?

  • Answer: Poor peak shape can be caused by several factors. A systematic approach to troubleshooting is recommended.

    • Workflow for Troubleshooting Poor Peak Shape

      G A Poor Peak Shape Observed B Check for Column Overload A->B C Reduce Sample Concentration/Injection Volume B->C If overloaded D Check for Secondary Interactions B->D If not overloaded K Peak Shape Improved C->K E Adjust Mobile Phase pH D->E F Add Ion-Pairing Agent (e.g., TFA) D->F G Check for Extra-Column Volume D->G If persists E->K F->K H Optimize Tubing and Connections G->H I Column Degradation? G->I If persists H->K J Flush or Replace Column I->J J->K

      Caption: Troubleshooting workflow for poor HPLC peak shape.

    • Detailed Solutions:

      • Column Overload: Injecting too much sample can lead to peak distortion.[4]

        • Solution: Reduce the injection volume or dilute the sample.

      • Secondary Silanol Interactions: Basic residues in this compound can interact with acidic silanol groups on the silica-based stationary phase, causing tailing.[5]

        • Solution: Lower the mobile phase pH (e.g., using 0.1% trifluoroacetic acid - TFA) to suppress silanol ionization.[6]

      • Extra-column Effects: Long or wide-bore tubing between the injector, column, and detector can cause peak broadening.[7]

        • Solution: Use tubing with a smaller internal diameter and minimize its length.

      • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.

        • Solution: Flush the column with a strong solvent or replace it if necessary.

Problem 2: Poor Resolution of this compound from Impurities

  • Question: I am unable to separate this compound from a closely eluting impurity. How can I improve the resolution?

  • Answer: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

    • Strategies for Improving Resolution

      G A Poor Resolution B Optimize Gradient A->B D Change Organic Modifier A->D F Adjust Mobile Phase pH A->F H Change Stationary Phase A->H C Decrease Gradient Slope B->C J Resolution Improved C->J E Switch Acetonitrile to Methanol (or vice-versa) D->E E->J G Change pH to alter ionization of this compound/impurities F->G G->J I Switch from C18 to Phenyl-Hexyl or Cyano H->I I->J

      Caption: Logic diagram for improving HPLC resolution.

    • Detailed Solutions:

      • Gradient Optimization: A shallower gradient increases the separation time between peaks.[8]

        • Solution: Decrease the rate of change of the organic solvent concentration in your gradient.

      • Change Mobile Phase Composition: Different organic modifiers can alter selectivity.

        • Solution: If using acetonitrile, try methanol, or vice-versa.

      • Adjust pH: Changing the pH can alter the retention times of this compound and ionizable impurities differently.[9]

      • Change Stationary Phase: A different column chemistry will provide different selectivities.

        • Solution: If using a C18 column, consider a phenyl-hexyl or a cyano column to exploit different types of interactions.

Data Presentation: Purification Performance

The following tables provide illustrative data on how different purification parameters can affect the purity and yield of this compound.

Table 1: Effect of Mobile Phase Modifier on this compound Purity

Mobile Phase Modifier (0.1%)This compound Purity (%)Yield (%)Key Observation
Formic Acid92.585Moderate peak tailing observed.
Trifluoroacetic Acid (TFA) 98.7 82 Sharp, symmetrical peaks.
Acetic Acid90.388Broader peaks and lower resolution.

Table 2: Impact of Gradient Slope on Resolution and Purity

Gradient Slope (%B/min)Resolution (this compound/Impurity A)Purity (%)Run Time (min)
5.01.295.120
2.51.898.240
1.0 2.5 99.5 60

Experimental Protocols

Protocol 1: Initial Extraction of this compound from Fermentation Broth
  • Harvest and Clarification: Centrifuge the Streptomyces griseoaurantiacus fermentation broth to separate the mycelium from the supernatant. Filter the supernatant through a 0.45 µm filter.

  • Solvent Extraction: Extract the clarified supernatant twice with an equal volume of ethyl acetate.[2]

  • Concentration: Pool the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

Protocol 2: RP-HPLC Purification of this compound
  • System: Preparative HPLC system with a UV detector.

  • Column: C18, 10 µm particle size, 250 x 21.2 mm.

  • Mobile Phase A: 0.1% TFA in water.[10]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[10]

  • Gradient: 30-70% B over 60 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: 220 nm.

  • Procedure:

    • Dissolve the crude extract in a minimal amount of Mobile Phase A/B (50:50).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the equilibrated column.

    • Collect fractions based on the UV chromatogram.

    • Analyze the purity of each fraction using analytical HPLC-MS.

    • Pool the pure fractions and lyophilize to obtain purified this compound.

    • This compound Purification Workflow

      G A Fermentation Broth B Centrifugation/ Filtration A->B C Clarified Broth B->C D Solvent Extraction (Ethyl Acetate) C->D E Crude Extract D->E F Preparative RP-HPLC E->F G Fraction Collection F->G H Purity Analysis (Analytical HPLC-MS) G->H I Pooling of Pure Fractions H->I J Lyophilization I->J K Purified this compound J->K

      Caption: Experimental workflow for this compound purification.

References

Dealing with contamination in Streptomyces griseoaurantiacus cultures for Diperamycin production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Streptomyces griseoaurantiacus for the production of Diperamycin. Our aim is to offer practical solutions to common contamination issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common visual signs of contamination in my Streptomyces griseoaurantiacus liquid culture?

A1: Contamination in liquid cultures of S. griseoaurantiacus can be identified by several visual cues. A healthy culture should appear as a filamentous suspension. Signs of contamination include a sudden increase in turbidity, making the broth appear cloudy or milky, which can indicate the presence of fast-growing bacteria like E. coli or Bacillus.[1][2] A rapid change in the medium's color, particularly a shift to yellow, suggests a drop in pH due to bacterial metabolism.[1] The formation of a thin film on the surface of the culture is also a common indicator of bacterial contamination.[3]

Q2: My agar plates with S. griseoaurantiacus are showing fuzzy, cotton-like growths. What could this be?

A2: Fuzzy, cotton-like colonies on your agar plates are characteristic of fungal contamination, most commonly molds. These colonies can vary in color, often appearing white, green, black, or grey. Fungal contamination can sometimes lead to a rise in the pH of the medium.

Q3: I've noticed small, motile rods under the microscope that are not the typical filamentous morphology of Streptomyces. What are they?

A3: The presence of small, motile rods when observing your culture under a microscope is a strong indication of bacterial contamination. Streptomyces are Gram-positive, filamentous bacteria.[4] Common bacterial contaminants like Bacillus species are rod-shaped and can be motile. Due to their much shorter doubling time (as low as 20-30 minutes for E. coli compared to 4-6 hours for Streptomyces), these contaminants can quickly outnumber your target organism.[5][6]

Q4: Can I use antibiotics to control contamination in my S. griseoaurantiacus culture?

A4: Yes, antibiotics can be used to control bacterial and fungal contamination. For bacterial contamination, antibiotics like nalidixic acid can be effective.[7] For fungal contamination, antifungals such as nystatin or cycloheximide are commonly used.[8] It is crucial to use these agents at appropriate concentrations to avoid inhibiting the growth of S. griseoaurantiacus. It is recommended to perform a susceptibility test to determine the optimal concentration.

Q5: What are the optimal growth conditions to maintain a healthy S. griseoaurantiacus culture and minimize contamination risk?

A5: Maintaining optimal growth conditions is key to preventing contamination. Streptomyces griseoaurantiacus is a thermotolerant bacterium.[9] Generally, Streptomyces species grow well at a temperature of around 30°C and a pH of 7.0-7.5. Providing the right nutrients is also critical. A typical medium for Streptomyces includes a carbon source like starch or glucose and a nitrogen source. Ensuring your culture is healthy and growing robustly can help it outcompete potential contaminants.

Troubleshooting Guides

Guide 1: Rapidly Declining this compound Yield

Problem: A significant and unexpected drop in the yield of this compound.

Possible Cause: Contamination of the culture with microorganisms that either compete for nutrients, alter the fermentation conditions, or produce substances that inhibit this compound production.

Troubleshooting Steps:

  • Visual Inspection: Immediately examine the culture for signs of contamination as described in the FAQs (turbidity, color change, surface film).

  • Microscopic Examination: Prepare a wet mount and a Gram stain of your culture. Look for morphologies inconsistent with Streptomyces, such as motile rods or yeast-like budding cells.

  • Plating on Selective Media: Streak a sample of your culture onto different selective and differential agar plates to identify the contaminant. For example, MacConkey agar can be used to check for Gram-negative bacteria.

  • Isolate and Re-culture: If contamination is confirmed, attempt to re-isolate a pure colony of S. griseoaurantiacus by streaking on a fresh agar plate.

  • Review Aseptic Technique: Thoroughly review all steps of your experimental protocol where contamination could be introduced, including media preparation, inoculation, and sampling.

Guide 2: Persistent Bacterial Contamination

Problem: Repeated instances of bacterial contamination in multiple batches.

Possible Cause: A persistent source of contamination in the laboratory environment, equipment, or stock solutions.

Troubleshooting Workflow:

Contamination_Workflow Start Persistent Bacterial Contamination Detected Check_Autoclave Verify Autoclave Functionality (Spore Test) Start->Check_Autoclave Check_Media Test Sterility of Media and Stock Solutions Start->Check_Media Check_Hood Inspect and Sanitize Laminar Flow Hood Start->Check_Hood Review_Technique Review Aseptic Inoculation/Sampling Technique Start->Review_Technique Isolate_Contaminant Isolate and Identify Contaminant Check_Autoclave->Isolate_Contaminant Check_Media->Isolate_Contaminant Check_Hood->Isolate_Contaminant Review_Technique->Isolate_Contaminant Select_Antibiotic Select Appropriate Antibiotic Based on Identification Isolate_Contaminant->Select_Antibiotic Implement_Protocol Implement Corrective Decontamination Protocol Select_Antibiotic->Implement_Protocol Monitor_Culture Monitor Subsequent Cultures for Contamination Implement_Protocol->Monitor_Culture End Contamination Resolved Monitor_Culture->End

Caption: Troubleshooting workflow for persistent bacterial contamination.

Data Presentation

Table 1: Impact of Contaminant Load on this compound Production

Contaminant Level (CFU/mL of Bacillus subtilis)This compound Yield (% of Control)Culture Turbidity (OD600)
0 (Control)100%1.2 ± 0.1
1 x 10³85% ± 5%1.5 ± 0.2
1 x 10⁵40% ± 8%2.8 ± 0.3
1 x 10⁷<10%>4.0

This table presents illustrative data based on general principles of fermentation contamination. Actual results may vary.

Table 2: Efficacy of Decontamination Methods

Decontamination MethodContaminant Reduction (%)Impact on S. griseoaurantiacus Viability
Nalidixic Acid (25 µg/mL)95% (for susceptible bacteria)Minimal
Nystatin (50 µg/mL)98% (for susceptible fungi)Minimal
Heat Shock (50°C for 30 min)60% (for non-spore formers)Moderate reduction
Culture Filtration & Re-inoculation>99%Dependent on technique

This table provides an overview of the general effectiveness of common decontamination methods. Specific efficacy will depend on the contaminant and experimental conditions.

Experimental Protocols

Protocol 1: Gram Staining for Differentiation of Streptomyces and Common Contaminants

Objective: To differentiate between Gram-positive Streptomyces and potential Gram-negative or Gram-positive bacterial contaminants.

Materials:

  • Microscope slides

  • Inoculating loop

  • Bunsen burner

  • Staining rack

  • Crystal Violet

  • Gram's Iodine

  • Decolorizer (e.g., 95% ethanol or acetone-alcohol mixture)

  • Safranin

  • Immersion oil

  • Microscope with oil immersion objective

Procedure:

  • Smear Preparation:

    • Place a small drop of sterile water on a clean microscope slide.

    • Aseptically transfer a small amount of culture to the water and mix to create a thin, even smear.

    • Allow the smear to air dry completely.

  • Heat Fixing:

    • Pass the slide, smear-side up, through the flame of a Bunsen burner 2-3 times. This adheres the cells to the slide.

  • Staining:

    • Place the slide on a staining rack.

    • Flood the smear with Crystal Violet and let it stand for 1 minute.

    • Gently rinse the slide with water.

    • Flood the smear with Gram's Iodine and let it stand for 1 minute.

    • Rinse with water.

  • Decolorization:

    • Briefly decolorize with the decolorizing agent (e.g., 3-5 seconds). This is a critical step.

    • Immediately rinse with water to stop the decolorization process.

  • Counterstaining:

    • Flood the smear with Safranin and let it stand for 30-60 seconds.

    • Rinse with water and blot dry gently with bibulous paper.

  • Microscopic Examination:

    • Place a drop of immersion oil on the stained smear and examine under the oil immersion objective.

    • Streptomyces will appear as purple (Gram-positive) filaments, while Gram-negative contaminants will appear pink/red. Gram-positive contaminants like Bacillus will also appear purple but will be rod-shaped.

Protocol 2: Viable Cell Counting of Contaminants using Serial Dilution and Plating

Objective: To quantify the number of viable contaminant cells in a liquid culture of S. griseoaurantiacus.

Materials:

  • Sterile microcentrifuge tubes or test tubes

  • Sterile diluent (e.g., phosphate-buffered saline or sterile water)

  • Micropipettes and sterile tips

  • Selective agar plates for the suspected contaminant (e.g., Nutrient Agar for general bacteria, MacConkey Agar for Gram-negative bacteria)

  • Sterile spreader

  • Incubator

Procedure:

  • Serial Dilution:

    • Prepare a series of tubes each containing 900 µL of sterile diluent.

    • Aseptically transfer 100 µL of the culture into the first tube (10⁻¹ dilution) and vortex thoroughly.

    • Transfer 100 µL from the 10⁻¹ dilution tube to the second tube (10⁻² dilution) and vortex.

    • Continue this process to create a dilution series (e.g., up to 10⁻⁶).

  • Plating:

    • Pipette 100 µL from the appropriate dilution tubes (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶) onto the center of their respective selective agar plates.

    • Use a sterile spreader to evenly distribute the liquid over the entire surface of the agar.

  • Incubation:

    • Incubate the plates under conditions suitable for the growth of the contaminant (e.g., 37°C for 24-48 hours for many common bacteria).

  • Colony Counting:

    • Select plates with a countable number of colonies (typically between 30 and 300).

    • Count the number of colonies on the selected plate.

  • Calculation:

    • Calculate the number of colony-forming units per milliliter (CFU/mL) in the original culture using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

Logical Relationships and Workflows

Contamination_Identification_Logic Start Suspected Contamination Visual_Check Visual Inspection of Culture (Turbidity, Color, Film) Start->Visual_Check Microscopy Microscopic Examination (Morphology, Motility) Visual_Check->Microscopy Bacterial Bacterial Contamination (Rods, Cocci) Microscopy->Bacterial Non-filamentous motile forms Fungal Fungal Contamination (Hyphae, Spores, Budding) Microscopy->Fungal Filamentous, budding Gram_Stain Gram Stain Gram_Positive Gram-Positive Gram_Stain->Gram_Positive Gram_Negative Gram-Negative Gram_Stain->Gram_Negative Selective_Plating Plating on Selective Media Identify_Genus Identify Genus/Species Selective_Plating->Identify_Genus Bacterial->Gram_Stain Bacterial->Selective_Plating

Caption: Logical workflow for identifying the type of contamination.

References

Technical Support Center: Optimizing Diperamycin Peak Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Diperamycin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak resolution for this compound and related cyclic hexadepsipeptide antibiotics.

Troubleshooting Guide: Improving this compound Peak Resolution

Poor peak resolution in the chromatographic analysis of this compound can manifest as broad, tailing, or overlapping peaks, hindering accurate quantification and characterization. This guide provides a systematic approach to diagnosing and resolving these common issues.

Problem 1: Broad Peaks

Broad peaks are a common issue in chromatography and can significantly impact resolution.

Possible Causes and Solutions:

  • Sub-optimal Mobile Phase Composition: The strength of the organic solvent in the mobile phase directly influences the retention and peak shape of this compound.

    • Solution: Methodically adjust the organic-to-aqueous solvent ratio. For reversed-phase chromatography, increasing the aqueous component can enhance retention and improve peak shape for early-eluting peaks. Conversely, a slight increase in the organic modifier might sharpen later-eluting peaks.

  • Incorrect Flow Rate: The flow rate of the mobile phase affects the time analytes have to interact with the stationary phase and can influence band broadening.

    • Solution: Optimize the flow rate. Lowering the flow rate can sometimes lead to sharper peaks, but at the cost of longer run times. It is crucial to find a balance that provides good resolution without excessively long analyses.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion and broadening.

    • Solution: Reduce the sample concentration or the injection volume.

  • Large Injection Volume or Strong Sample Solvent: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak broadening.

    • Solution: If possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.

Problem 2: Tailing Peaks

Peak tailing, where the latter half of the peak is drawn out, can be indicative of several issues.

Possible Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: Active sites on the silica backbone of the column can interact with the analyte, causing tailing.

    • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or phosphoric acid) to suppress the ionization of residual silanols. Employing a high-purity, end-capped column can also minimize these interactions.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak tailing.

    • Solution: Implement a regular column cleaning and regeneration protocol. If the problem persists, replacing the column may be necessary.

  • Analyte Degradation: this compound, being a peptide, may be susceptible to degradation on the column, which can manifest as tailing peaks.

    • Solution: Investigate the stability of this compound under the analytical conditions. Lowering the column temperature or adjusting the mobile phase pH might mitigate degradation.

Problem 3: Poor Resolution Between this compound and Impurities/Other Components

Inadequate separation between the main analyte peak and other components is a critical issue for accurate quantification.

Possible Causes and Solutions:

  • Inappropriate Stationary Phase: The choice of column chemistry is paramount for achieving selectivity.

    • Solution: Screen different stationary phases. For cyclic peptides like this compound, C18 and C4 columns are commonly used. If a standard C18 column does not provide adequate separation, a column with a different bonding chemistry or a C4 column, which is less hydrophobic, might offer better selectivity.[1][2]

  • Sub-optimal Mobile Phase Selectivity: The type of organic modifier and additives in the mobile phase can significantly alter the selectivity of the separation.

    • Solution: Experiment with different organic solvents (e.g., acetonitrile vs. methanol). Acetonitrile often provides sharper peaks, but methanol may offer different selectivity. The choice of acidic modifier (e.g., formic acid vs. trifluoroacetic acid) can also impact the separation of closely eluting compounds.

  • Isocratic vs. Gradient Elution: An isocratic elution may not be sufficient to resolve complex mixtures.

    • Solution: Develop a gradient elution method. A shallow gradient can effectively separate components with similar retention times.

  • Temperature Effects: Column temperature can influence selectivity.

    • Solution: Methodically vary the column temperature (e.g., in 5 °C increments) to observe its effect on the resolution of critical peak pairs. For some cyclic peptides, higher temperatures can improve peak shape and resolution.[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing an HPLC method for this compound?

A1: Based on methods for analogous cyclic hexadepsipeptides like daptomycin and polymyxin B, a good starting point for this compound analysis would be a reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4] The mobile phase could consist of a gradient of water and acetonitrile, both containing an acidic modifier such as 0.1% formic acid or a phosphate buffer at a low pH (e.g., pH 3.2).[3] Detection is typically performed at a low UV wavelength, such as 210-230 nm.[5][6]

Q2: How can I improve the peak shape of this compound?

A2: To improve peak shape, consider the following:

  • Mobile Phase pH: Using a mobile phase with a low pH (e.g., 2.5-3.5) can help protonate acidic residues and minimize secondary interactions with the column, leading to sharper, more symmetrical peaks.[3]

  • Organic Modifier: Acetonitrile generally produces sharper peaks and lower backpressure compared to methanol.

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, often resulting in sharper peaks. However, be mindful of the thermal stability of this compound.[2]

  • Column Choice: Using a modern, high-efficiency column with smaller particles (e.g., <3 µm) can significantly improve peak sharpness.

Q3: My this compound peak is showing fronting. What could be the cause?

A3: Peak fronting is less common than tailing but can occur due to:

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak. Try to dissolve your sample in the initial mobile phase or a weaker solvent.

  • Column Overload: Very high concentrations of the analyte can sometimes lead to fronting. Diluting the sample can resolve this issue.

  • Column Void or Channeling: A damaged column can cause the mobile phase and sample to travel through certain parts of the column faster than others. If the problem persists with a new column, this is less likely to be the cause.

Q4: Can I use a C4 column for this compound analysis?

A4: Yes, a C4 column can be a good alternative to a C18 column, especially if this compound is highly retained on the C18 phase.[1][2] C4 columns are less hydrophobic and can provide different selectivity, which might be advantageous for separating this compound from closely related impurities.[1][2]

Quantitative Data Summary

The following tables summarize typical chromatographic conditions used for the analysis of cyclic hexadepsipeptide antibiotics, which can serve as a starting point for optimizing this compound separation.

Table 1: Representative HPLC Conditions for Daptomycin Analysis

ParameterConditionReference
Column C18, 250 x 4.6 mm, 5 µm[3]
Mobile Phase A 20 mM KH2PO4, pH 3.2[3]
Mobile Phase B Acetonitrile[3]
Gradient Isocratic (46% B)[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 262 nm[3]
Retention Time ~5.8 min[3]

Table 2: Representative UPLC-MS/MS Conditions for Polymyxin B Analysis

ParameterConditionReference
Column UPLC HSS C18, 1.8 µm[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Gradient Gradient elution (details in reference)[8]
Flow Rate Not specified
Detection MS/MS[8]
Run Time ~7 min[8]

Experimental Protocols

Protocol 1: General Method for Improving Peak Resolution of Cyclic Hexadepsipeptides

This protocol outlines a systematic approach to optimizing the separation of a cyclic hexadepsipeptide like this compound.

  • Initial Column and Mobile Phase Selection:

    • Begin with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Use a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Scouting Gradient:

    • Run a broad gradient from 5% to 95% B over 20-30 minutes to determine the approximate elution time of this compound.

  • Gradient Optimization:

    • Based on the scouting run, create a shallower gradient around the elution time of the analyte. For example, if this compound elutes at 40% B, a gradient from 30% to 50% B over 20 minutes may improve resolution.

  • Mobile Phase Modifier Evaluation:

    • If co-elution is still an issue, substitute acetonitrile with methanol to assess changes in selectivity.

    • Alternatively, replace 0.1% formic acid with 0.05% trifluoroacetic acid (TFA), which can improve peak shape for some peptides, but note that TFA can suppress MS signals if using mass spectrometry detection.

  • Temperature Optimization:

    • Analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C) to evaluate the effect on resolution.

  • Column Chemistry Evaluation:

    • If satisfactory resolution is not achieved, switch to a column with a different stationary phase, such as a C8 or C4 column, and repeat the optimization process.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Resolution

G Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution broad Broad Peaks? start->broad tailing Tailing Peaks? broad->tailing No opt_flow Optimize Flow Rate & Mobile Phase Strength broad->opt_flow Yes overlap Overlapping Peaks? tailing->overlap No mod_ph Adjust Mobile Phase pH (e.g., add acid) tailing->mod_ph Yes end Resolution Improved overlap->end No opt_grad Optimize Gradient Profile overlap->opt_grad Yes check_conc Check Sample Conc. & Injection Volume opt_flow->check_conc check_conc->end check_col Check Column Health (Clean/Replace) mod_ph->check_col check_col->end change_solvent Change Organic Solvent (ACN <-> MeOH) opt_grad->change_solvent change_col Change Column Chemistry (C18 -> C4) change_solvent->change_col change_col->end G Systematic Method Development for this compound start Start Method Development step1 1. Select Initial Conditions (C18 Column, ACN/H2O + 0.1% Formic Acid) start->step1 step2 2. Run Scouting Gradient (5-95% B) step1->step2 step3 3. Optimize Gradient (Shallow gradient around elution time) step2->step3 step4 4. Evaluate Mobile Phase (Change solvent/additive) step3->step4 step5 5. Optimize Temperature step4->step5 step6 6. Evaluate Column (e.g., C4 Chemistry) step5->step6 end Final Validated Method step6->end

References

Validation & Comparative

A Comparative Efficacy Analysis of Diperamycin and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Diperamycin and the widely-used antibiotic, Vancomycin, against Methicillin-Resistant Staphylococcus aureus (MRSA). While extensive data is available for Vancomycin, publically accessible quantitative data on the anti-MRSA efficacy of this compound is limited. This guide synthesizes the available information, presenting a qualitative comparison for this compound alongside robust quantitative and mechanistic data for Vancomycin, supported by detailed experimental protocols.

Executive Summary

Data Presentation: A Comparative Overview

Due to the limited availability of specific quantitative data for this compound against MRSA in the public domain, a direct numerical comparison with Vancomycin cannot be compiled at this time. The following tables summarize typical efficacy data for Vancomycin against MRSA.

Table 1: Minimum Inhibitory Concentration (MIC) of Vancomycin against MRSA

MRSA Isolate PopulationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Citation(s)
Clinical Isolates (China)1.52.00.38 - 3.0[7]
Clinical Isolates (India)1.0-0.5 - 2.0[3]
Blood Isolates (Turkey)1.02.00.5 - 2.0
Clinical Isolates (USA)1.0-≤0.5 - 1.0[8]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Time-Kill Assay Data for Vancomycin against MRSA

MRSA StrainVancomycin ConcentrationTime (hours)Log₁₀ CFU/mL ReductionCitation(s)
USA3002.25 - 50 µg/mL24≥3[9]
Clinical Isolate 12 x MIC24~2.5[10]
Clinical Isolate 22 x MIC24~3.0[10]
ATCC 433005 x MIC24~3.5[11]
ATCC 4330010 x MIC24~4.0[11]

Bactericidal activity is generally defined as a ≥3-log₁₀ reduction in CFU/mL.[12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[13][14][15]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: MRSA colonies from an overnight culture on an appropriate agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[12][16][17]

Protocol: Time-Kill Kinetic Assay

  • Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared in a suitable broth medium (e.g., CAMHB) to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure to Antimicrobial Agent: The antibiotic is added to the bacterial suspension at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control tube without the antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are withdrawn from each culture.

  • Viable Cell Counting: The withdrawn samples are serially diluted in sterile saline and plated onto appropriate agar plates (e.g., Tryptic Soy Agar). The plates are incubated for 18-24 hours at 37°C.

  • Data Analysis: The number of colonies on each plate is counted to determine the number of viable bacteria (CFU/mL) at each time point. The results are plotted as log₁₀ CFU/mL versus time.

Mandatory Visualization

Experimental_Workflow_for_Efficacy_Testing cluster_MIC MIC Determination cluster_TimeKill Time-Kill Assay A Prepare Serial Dilutions of Antibiotic C Inoculate Microtiter Plate A->C B Prepare Standardized MRSA Inoculum B->C D Incubate 16-20h at 37°C C->D E Determine Lowest Concentration with No Visible Growth (MIC) D->E F Prepare Standardized MRSA Inoculum G Add Antibiotic at Multiples of MIC F->G H Incubate and Sample at Time Intervals G->H I Perform Viable Cell Counts (CFU/mL) H->I J Plot Log10 CFU/mL vs. Time I->J

Caption: Workflow for MIC determination and time-kill assays.

Vancomycin_Signaling_Pathway cluster_cell_wall Bacterial Cell Wall Synthesis UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide Lipid_II Lipid II (Cell Wall Precursor) UDP_MurNAc_pentapeptide->Lipid_II Translocase/ Transglycosylase Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Lipid_II->Peptidoglycan Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan->Cross_linked_Peptidoglycan Transpeptidase Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala terminus

Caption: Vancomycin's mechanism of action on peptidoglycan synthesis.

Diperamycin_Proposed_Mechanism cluster_bacterial_cell Bacterial Cell Cell_Membrane Cell Membrane Membrane_Integrity Membrane Integrity Cell_Membrane->Membrane_Integrity Loss of Ion_Gradient Ion Gradient Membrane_Integrity->Ion_Gradient Cell_Lysis Cell Lysis Ion_Gradient->Cell_Lysis This compound This compound (Antimicrobial Peptide) This compound->Cell_Membrane Interacts with/ Disrupts Membrane

Caption: Proposed mechanism of action for this compound.

Discussion

Vancomycin Efficacy Against MRSA

Vancomycin remains a primary therapeutic option for serious MRSA infections.[3] Its efficacy is well-established, with MIC values for susceptible strains typically falling between 0.5 and 2.0 µg/mL.[3][8] However, a phenomenon known as "MIC creep," where the MIC values of susceptible strains trend higher over time, has been observed and is associated with poorer clinical outcomes.[8] Time-kill assays demonstrate that vancomycin exhibits bactericidal activity against MRSA, although the rate of killing can be slower compared to some other anti-MRSA agents.[9][10]

The mechanism of action of Vancomycin involves the inhibition of the second stage of cell wall synthesis in Gram-positive bacteria.[4][5][6] It binds with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursor, Lipid II.[1][18] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the incorporation of new subunits into the growing peptidoglycan chain and subsequent cross-linking.[4][6] This disruption of cell wall integrity leads to cell lysis and death.

This compound Efficacy Against MRSA

This compound is classified as a cyclic hexadepsipeptide antibiotic.[1] While specific in vitro efficacy data against MRSA is not widely published, its reported "potent inhibitory activity" suggests it is a promising candidate for further investigation.[1][2] As an antimicrobial peptide (AMP), its mechanism of action is likely to involve interaction with and disruption of the bacterial cell membrane.[19][20]

Generally, cationic AMPs are electrostatically attracted to the negatively charged components of the bacterial cell membrane.[19] Upon binding, they can disrupt the membrane through various models, such as the "barrel-stave" or "carpet" model, leading to pore formation, loss of membrane potential, leakage of cellular contents, and ultimately cell death.[19][20] This mechanism is fundamentally different from that of Vancomycin and may offer an advantage against strains that have developed resistance to cell wall synthesis inhibitors. Further research is required to elucidate the precise mechanism and signaling pathways affected by this compound in MRSA.

Conclusion

Vancomycin remains a critical tool in the management of MRSA infections, with a well-understood mechanism of action and extensive clinical data supporting its use. This compound shows potential as an anti-MRSA agent, but a comprehensive evaluation of its efficacy requires the generation and publication of robust in vitro data, including MIC distributions across a diverse panel of clinical MRSA isolates and detailed time-kill kinetic studies. Further investigation into its precise mechanism of action will also be crucial in determining its potential role in the clinical setting. This guide serves as a foundational comparison based on currently available information and underscores the need for continued research into novel anti-MRSA compounds like this compound.

References

Head-to-head comparison of Diperamycin and Linezolid.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial drug development, the emergence of novel compounds against resistant Gram-positive pathogens is of paramount importance. This guide provides a head-to-head comparison of Diperamycin, a cyclic hexadepsipeptide antibiotic, and Linezolid, the first clinically approved oxazolidinone. While Linezolid is a well-characterized antibiotic with extensive supporting data, information on this compound is currently limited in the public domain. This guide presents the available data for both compounds to offer a current perspective for the research community.

Data Presentation: Comparative Summary

The following table summarizes the available quantitative and qualitative data for this compound and Linezolid. The significant data gap for this compound is evident and highlights an area for future research.

FeatureThis compoundLinezolid
Drug Class Cyclic hexadepsipeptideOxazolidinone
Mechanism of Action Data not availableInhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.[1][2]
Antibacterial Spectrum Potent activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Enterococcus seriolicida.[3][4]Active against most Gram-positive bacteria, including MRSA, Vancomycin-Resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[5][6] Generally bacteriostatic against staphylococci and enterococci, and bactericidal against most streptococci.[1][7]
Pharmacokinetics
BioavailabilityData not available~100% (oral)[1][5]
Protein BindingData not available~31%[1][8]
Half-lifeData not available5-7 hours[8]
MetabolismData not availableOxidation of the morpholine ring to two inactive metabolites.[1]
ExcretionData not availablePrimarily renal, with ~35% as parent drug and ~50% as metabolites.[8]
Pharmacodynamics
PK/PD IndexData not availableTime above MIC (T>MIC) and AUC/MIC ratio are associated with efficacy.[9][10]
Clinical Efficacy Data not availableEffective in treating nosocomial pneumonia, community-acquired pneumonia, and complicated skin and skin structure infections, including those caused by resistant Gram-positive organisms.[1][11]
Resistance Profile Data not availableResistance is primarily due to point mutations in the 23S rRNA gene.[1] The cfr gene, which encodes a methyltransferase, can also confer resistance and is transferable.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and comparison of antimicrobial agents. Due to the lack of available information for this compound, the following protocols for Linezolid are provided as a reference for the standard methodologies used in the field.

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth Microdilution Method (as per Clinical and Laboratory Standards Institute - CLSI guidelines).

Protocol:

  • Prepare a stock solution of Linezolid in an appropriate solvent.

  • Perform serial two-fold dilutions of Linezolid in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Prepare a bacterial inoculum of the test organism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate containing the serially diluted Linezolid with the bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of Linezolid that completely inhibits visible growth of the organism.[1][9]

Time-Kill Assay

Method: Macrodilution broth method.

Protocol:

  • Prepare tubes containing CAMHB with Linezolid at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

  • Prepare a bacterial inoculum of the test organism to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Inoculate the tubes containing Linezolid with the bacterial suspension. Include a growth control tube without any antibiotic.

  • Incubate all tubes at 37°C with constant agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or broth.

  • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of viable colonies (CFU/mL) at each time point for each Linezolid concentration.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[2][8]

In Vivo Efficacy - Murine Thigh Infection Model

Protocol:

  • Induce neutropenia in mice (e.g., Swiss Webster) by intraperitoneal injection of cyclophosphamide.

  • Prepare an inoculum of the test organism (e.g., MRSA) and inject it into the thigh muscle of the neutropenic mice.

  • At a predetermined time post-infection (e.g., 2 hours), initiate treatment with Linezolid administered via a relevant route (e.g., oral gavage or subcutaneous injection) at various doses. A control group receives the vehicle.

  • Administer treatment at specified intervals (e.g., every 6 or 12 hours) for a defined duration (e.g., 24 hours).

  • At the end of the treatment period, euthanize the mice and aseptically remove the infected thigh muscle.

  • Homogenize the thigh tissue in sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the bacterial load (CFU/gram of tissue).

  • Compare the bacterial burden in the treated groups to the control group to assess the in vivo efficacy of Linezolid.[5][7]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of Linezolid and a typical experimental workflow for evaluating an antibiotic.

linezolid_mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex Functional 70S Initiation Complex 30S_subunit 30S Subunit 23S_rRNA 23S rRNA 23S_rRNA->70S_initiation_complex Prevents formation Protein_Synthesis Protein Synthesis Linezolid Linezolid Linezolid->23S_rRNA Binds to P site Inhibition Inhibition Inhibition->Protein_Synthesis of experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC MIC Determination Time_Kill Time-Kill Assays MIC->Time_Kill Informs Animal_Model Animal Infection Model (e.g., Murine Thigh) Time_Kill->Animal_Model Guides dose selection PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Animal_Model->PK_PD Efficacy_Assessment Assessment of Efficacy PK_PD->Efficacy_Assessment Compound_Discovery Antimicrobial Compound (e.g., this compound) Compound_Discovery->MIC

References

In vivo validation of Diperamycin's efficacy in animal infection models.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the current understanding of Diperamycin's efficacy, placed in context with established alternative antibiotics. While in vivo data for this compound is not yet publicly available, this document summarizes its known in vitro activity and presents detailed in vivo data and experimental protocols for comparator drugs against key pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This guide serves as a valuable resource for designing future in vivo validation studies for this compound.

This compound: An Overview

This compound is a novel cyclic hexadepsipeptide antibiotic produced by Streptomyces griseoaurantiacus.[1][2] It has demonstrated potent in vitro inhibitory activity against a range of Gram-positive bacteria, including the clinically significant pathogen, Methicillin-resistant Staphylococcus aureus (MRSA).[1] As a member of the cyclic peptide antibiotic class, its mechanism of action is presumed to involve interaction with and disruption of the bacterial cell membrane.[3][4]

Comparative In Vitro Activity

While in vivo studies are pending, the in vitro activity of this compound against MRSA provides a promising starting point for its evaluation. The following table summarizes the available in vitro data for this compound and provides a comparison with vancomycin and linezolid, two commonly used antibiotics for treating MRSA infections.

AntibioticOrganismMIC (µg/mL)Reference
This compound Staphylococcus aureus (MRSA)Data not publicly available[1][2]
Vancomycin Staphylococcus aureus (MRSA)1.0 - 2.0
Linezolid Staphylococcus aureus (MRSA)1.0 - 4.0

Note: Specific MIC values for this compound are not yet published. The table reflects data for comparator antibiotics against common MRSA strains.

In Vivo Efficacy of Comparator Antibiotics in Animal Models

To provide a framework for the potential in vivo evaluation of this compound, this section details the efficacy of vancomycin and linezolid in established murine infection models. These models are industry-standard for assessing the in vivo potency of anti-MRSA compounds.

Murine Peritonitis/Sepsis Model

The peritonitis or sepsis model is a widely used acute infection model to evaluate the systemic efficacy of antibiotics.[5][6][7][8][9]

Table 1: Efficacy of Vancomycin and Linezolid in a Murine MRSA Peritonitis/Sepsis Model

AntibioticDoseAdministration RouteTime PointBacterial Load Reduction (log10 CFU/mL or organ)Survival Rate (%)Reference
Vancomycin 50 mg/kgIntraperitoneal24 hoursNot specified~60%
Linezolid 100 mg/kg/dayIntravenous10 daysSignificant decrease vs. control85%
Murine Wound Infection Model

The murine wound infection model is crucial for evaluating the efficacy of antibiotics in treating skin and soft tissue infections, a common manifestation of MRSA.[10][11][12][13][14]

Table 2: Efficacy of Vancomycin in a Murine MRSA Wound Infection Model

AntibioticDoseAdministration RouteTime PointBacterial Load Reduction (log10 CFU/wound)Wound Healing Rate (%)Reference
Vancomycin Not specifiedTopical/Systemic7-14 daysSignificant reduction vs. controlImproved vs. control

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vivo studies. Below are protocols for the murine infection models discussed, which can be adapted for the future evaluation of this compound.

Murine Peritonitis/Sepsis Model Protocol

This model assesses the systemic efficacy of an antibiotic in a lethal infection model.

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection: Induce peritonitis by intraperitoneal (IP) injection of a lethal dose of MRSA (e.g., 1 x 10⁸ CFU/mouse) suspended in a mucin-containing vehicle to enhance virulence.[5]

  • Treatment: Administer the test compound (e.g., this compound) and comparator antibiotics (e.g., vancomycin, linezolid) at various doses via a clinically relevant route (e.g., intravenous or subcutaneous) at a specified time post-infection (e.g., 1 hour).

  • Efficacy Evaluation:

    • Survival: Monitor survival rates over a period of 7-14 days.

    • Bacterial Load: At specific time points (e.g., 24 hours post-infection), euthanize a subset of animals, collect peritoneal lavage fluid and organs (spleen, liver, kidneys), and determine the bacterial load (CFU/mL or CFU/gram of tissue) by plating serial dilutions on appropriate agar media.[7][8]

Murine Wound Infection Model Protocol

This model evaluates the efficacy of an antibiotic in a localized skin and soft tissue infection.

  • Animal Model: Male or female SKH1 hairless mice (6-8 weeks old).

  • Wound Creation: Create a full-thickness excisional wound on the dorsum of the mouse using a sterile biopsy punch (e.g., 6-8 mm diameter).[10][12][13]

  • Infection: Apply a suspension of a clinical MRSA isolate directly onto the wound bed (e.g., 1 x 10⁷ CFU in 10 µL).[11]

  • Treatment: Administer the test compound and comparators topically to the wound or systemically, starting at a defined time post-infection.

  • Efficacy Evaluation:

    • Bacterial Load: At various time points, excise the wound tissue, homogenize it, and determine the bacterial load (CFU/gram of tissue).[10]

    • Wound Healing: Measure the wound area daily to assess the rate of wound closure.[10][14]

    • Histopathology: Collect wound tissue for histological analysis to evaluate inflammation, re-epithelialization, and granulation tissue formation.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms, the following diagrams are provided.

Experimental_Workflow_Peritonitis_Model cluster_preparation Preparation cluster_infection Infection & Treatment cluster_evaluation Efficacy Evaluation Animal_Model Select BALB/c Mice IP_Injection Intraperitoneal Injection Animal_Model->IP_Injection MRSA_Culture Culture MRSA Inoculum_Prep Prepare Inoculum (MRSA in Mucin) MRSA_Culture->Inoculum_Prep Inoculum_Prep->IP_Injection Treatment_Admin Administer Antibiotics (this compound, Comparators) IP_Injection->Treatment_Admin Survival_Monitoring Monitor Survival Treatment_Admin->Survival_Monitoring Bacterial_Load_Analysis Bacterial Load Analysis (Peritoneal Fluid, Organs) Treatment_Admin->Bacterial_Load_Analysis

Caption: Workflow for the Murine MRSA Peritonitis/Sepsis Model.

Experimental_Workflow_Wound_Model cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Efficacy Evaluation Animal_Model Select SKH1 Mice Wound_Creation Create Excisional Wound Animal_Model->Wound_Creation MRSA_Inoculation Inoculate Wound with MRSA Wound_Creation->MRSA_Inoculation Topical_Systemic_Treatment Administer Antibiotics (Topical or Systemic) MRSA_Inoculation->Topical_Systemic_Treatment Bacterial_Load Bacterial Load in Tissue Topical_Systemic_Treatment->Bacterial_Load Wound_Healing Wound Area Measurement Topical_Systemic_Treatment->Wound_Healing Histopathology Histopathological Analysis Topical_Systemic_Treatment->Histopathology

Caption: Workflow for the Murine MRSA Wound Infection Model.

Cyclic_Hexadepsipeptide_MoA cluster_antibiotic Cyclic Hexadepsipeptide (this compound) cluster_bacterium Bacterial Cell Antibiotic This compound Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Antibiotic->Bacterial_Membrane Electrostatic Interaction Membrane_Disruption Membrane Permeabilization & Disruption Bacterial_Membrane->Membrane_Disruption Insertion & Pore Formation Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis

Caption: General Mechanism of Action for Cyclic Hexadepsipeptide Antibiotics.

References

Spectroscopic data comparison for Diperamycin from different sources.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Spectroscopic Data for Diperamycin

This compound, a cyclic hexadepsipeptide antibiotic, was first isolated from the culture broth of Streptomyces griseoaurantiacus MK393-AF2.[1] Its structure was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comparative summary of the available spectroscopic data for this compound from its initial characterization and subsequent mentions in the literature.

Physico-chemical Properties

Basic physico-chemical properties of this compound are summarized below. This information is crucial for understanding the context of the spectroscopic data.

PropertyValueSource
Appearance Colorless powderMatsumoto et al., 1998
Molecular Formula C₃₉H₆₄N₆O₁₀Matsumoto et al., 1998
Molecular Weight 788.96Matsumoto et al., 1998
UV λmax (MeOH) End absorptionMatsumoto et al., 1998
Solubility Soluble in methanol, chloroform, acetoneMatsumoto et al., 1998
Insoluble in water, n-hexaneMatsumoto et al., 1998

Spectroscopic Data Comparison

The structural elucidation of this compound heavily relied on one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, as well as Fast Atom Bombardment Mass Spectrometry (FAB-MS).

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. The data is referenced from the primary publication by Matsumoto et al. (1998).

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Atom No.Chemical Shift (δ, ppm)
Data unavailable in search results
Mass Spectrometry (MS) Data

Mass spectrometry was employed to determine the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

Ionization Methodm/z [M+H]⁺Key Fragment IonsSource
FAB-MS789Data unavailable in search resultsMatsumoto et al., 1998

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a natural product like this compound, based on standard methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra were likely recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane). Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been used to establish connectivities and assign the structure.

Mass Spectrometry

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a common technique for the analysis of non-volatile and thermally labile compounds like peptides at the time of this compound's discovery. In this method, the sample is mixed with a matrix (e.g., glycerol or m-nitrobenzyl alcohol) and bombarded with a high-energy beam of atoms (e.g., Xenon), leading to the desorption and ionization of the analyte molecules.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel natural product like this compound.

cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation Fermentation Fermentation Extraction Extraction Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography Pure_this compound Pure_this compound Chromatography->Pure_this compound Yields NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Data_Integration Data Integration and Structure Determination NMR_Spectroscopy->Data_Integration Mass_Spectrometry Mass Spectrometry (FAB-MS) Mass_Spectrometry->Data_Integration Pure_this compound->NMR_Spectroscopy Pure_this compound->Mass_Spectrometry Final_Structure Final_Structure Data_Integration->Final_Structure Proposes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diperamycin
Reactant of Route 2
Diperamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.